molecular formula C6H9NaO6S B080844 Sodium 4-hydroxybenzenesulfonate dihydrate CAS No. 10580-19-5

Sodium 4-hydroxybenzenesulfonate dihydrate

Cat. No.: B080844
CAS No.: 10580-19-5
M. Wt: 232.19 g/mol
InChI Key: SXONATFNYJWFNK-UHFFFAOYSA-M
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Description

Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile anionic organic salt that serves as a fundamental building block in chemical synthesis and materials science research. Its molecular structure, featuring both a hydrophilic sulfonate group and a phenolic ring, makes it a valuable precursor for creating functionalized materials and molecular complexes. Researchers utilize this compound as a key intermediate in the synthesis of sulfonated dyes, where it introduces water-solubilizing properties, and in the preparation of metal-organic frameworks (MOFs) and coordination polymers. In polymer science, it acts as a monomer or modifier for introducing sulfonic acid groups into polymers, which is crucial for developing ion-exchange resins and proton-conducting membranes for fuel cell technologies. The compound's mechanism of action in these applications often involves its coordination to metal centers via the sulfonate and hydroxy groups, or its incorporation into larger organic structures through electrophilic aromatic substitution and other coupling reactions. This reactivity profile makes it an indispensable reagent for advancing projects in advanced material design, catalysis, and supramolecular chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxybenzenesulfonate;dihydrate
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InChI

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONATFNYJWFNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10892559
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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CAS No.

10580-19-5
Record name Phenolsulphonate sodium [USP]
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Record name Sodium 4-hydroxybenzenesulfonate dihydrate
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Record name 4-Phenolsulfonic acid, sodium salt dihydrate
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Record name SODIUM P-PHENOLSULFONATE DIHYDRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 4-hydroxybenzenesulfonate dihydrate, a key intermediate in the pharmaceutical and dye industries. This document outlines the primary synthetic route from phenol, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Chemical Overview

Compound: this compound CAS Number: 10580-19-5 Molecular Formula: C₆H₅NaO₄S·2H₂O Molecular Weight: 232.19 g/mol Synonyms: Sodium p-phenolsulfonate dihydrate, 4-Hydroxybenzenesulfonic acid sodium salt dihydrate

Synthesis Pathway

The most common and industrially viable method for the synthesis of this compound involves a two-step process:

  • Electrophilic Aromatic Sulfonation of Phenol: Phenol is reacted with concentrated sulfuric acid. This reaction is temperature-dependent, yielding a mixture of ortho and para isomers.

  • Neutralization and Crystallization: The resulting 4-hydroxybenzenesulfonic acid is neutralized with a sodium base, followed by crystallization to isolate the dihydrate salt.

The overall reaction scheme is depicted below:

Synthesis_Pathway Phenol Phenol p_HBSA 4-Hydroxybenzenesulfonic Acid Phenol->p_HBSA H2SO4 H₂SO₄ (conc.) Product Sodium 4-hydroxybenzenesulfonate Dihydrate p_HBSA->Product Neutralization & Crystallization NaOH NaOH (aq) H2O + H₂O

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzenesulfonic Acid

This protocol is optimized for the preferential synthesis of the para-isomer.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully melt phenol.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid to the molten phenol with continuous stirring. The addition is exothermic, and the temperature should be carefully monitored.

  • Heat the reaction mixture to 100-110°C using an oil bath.[1][2]

  • Maintain this temperature and continue stirring for 5-6 hours. During this period, the water formed in the reaction, along with a small amount of unreacted phenol, may distill off.[1][2]

  • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-hydroxybenzenesulfonic acid, will be a viscous liquid or may solidify upon cooling. A yield of approximately 95% can be expected for this step.[1]

Step 2: Synthesis of this compound

Materials:

  • Crude 4-hydroxybenzenesulfonic acid from Step 1

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure:

  • Dissolve the crude 4-hydroxybenzenesulfonic acid in a minimum amount of deionized water.

  • Slowly add a saturated aqueous solution of sodium hydroxide or a slurry of sodium carbonate with vigorous stirring until the pH of the solution reaches 7. If using sodium carbonate, effervescence (release of CO₂) will be observed.

  • Filter the resulting solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a crystallization dish.

  • Allow the solvent to evaporate slowly at a constant temperature of 35°C.[3] This can be achieved in a constant temperature bath or a controlled environment.

  • After a period of 1 to 2 weeks, optical quality crystals of this compound will form.[3]

  • Harvest the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals in a desiccator over a suitable drying agent.

Data Presentation

Reaction Parameters
ParameterStep 1: SulfonationStep 2: Neutralization & Crystallization
Key Reactants Phenol, Sulfuric Acid4-Hydroxybenzenesulfonic Acid, Sodium Hydroxide
Solvent None (neat)Deionized Water
Temperature 100-110 °CRoom temperature (neutralization), 35 °C (crystallization)[3]
Reaction Time 5-6 hours[1][2]1-2 weeks (for crystallization)[3]
Typical Yield ~95% (for the acid)[1]High (crystallization yield is dependent on conditions)
Solubility Data

The solubility of sodium 4-hydroxybenzenesulfonate in water increases with temperature, which is a key factor in the crystallization process.[3]

Temperature (°C)Solubility ( g/100 mL)
30~18
40~22
50~27
60~33

Data extrapolated from solubility curve in reference[3].

Characterization Data
PropertyValue
Appearance White to off-white crystalline powder
Melting Point >300 °C (for the anhydrous form)[4]
¹H NMR Spectra available in public databases.[5][6]
¹³C NMR Spectra available in public databases.[5][7]
FTIR Spectra available in public databases.[5][8]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis and the mechanism of the key sulfonation step.

Experimental_Workflow start Start step1 Sulfonation of Phenol (100-110 °C, 5-6h) start->step1 step2 Cooling to Room Temperature step1->step2 step3 Dissolution in Deionized Water step2->step3 step4 Neutralization (pH 7) step3->step4 step5 Filtration of Impurities step4->step5 step6 Slow Evaporation Crystallization (35 °C) step5->step6 step7 Crystal Harvesting & Washing step6->step7 step8 Drying step7->step8 end Final Product step8->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Sulfonation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation H2SO4_1 2 H₂SO₄ SO3_H3O SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3_H3O Equilibrium Phenol Phenol Intermediate Arenium Ion (Sigma Complex) Phenol->Intermediate + SO₃ Deprotonation Arenium Ion Product 4-Hydroxybenzenesulfonic Acid Deprotonation->Product - H⁺

Figure 3: Mechanism of electrophilic aromatic sulfonation of phenol.

References

An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate (CAS: 10580-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-hydroxybenzenesulfonate dihydrate (CAS: 10580-19-5) is a versatile organic compound with a range of applications in materials science and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in the synthesis of coordination polymers, and a summary of its known applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10580-19-5[1]
Molecular Formula C₆H₅NaO₄S·2H₂O
Molecular Weight 232.19 g/mol
Synonyms 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate[2]
Appearance White to off-white powder or crystals[3]
Melting Point >300 °C[4]
Solubility Soluble in water[3]
InChI Key SXONATFNYJWFNK-UHFFFAOYSA-M[1]

Applications in Synthesis

This compound serves as a key building block in the synthesis of various advanced materials. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonate group, allows it to act as a versatile ligand in coordination chemistry and as a monomer in polymerization reactions.

Synthesis of Lanthanide Coordination Polymers

The compound is utilized in the preparation of luminescent ladder-like lanthanide coordination polymers. These materials are of interest due to their potential applications in optics and materials science.

A detailed experimental protocol for the synthesis of a terbium-based coordination polymer is described below.

Materials:

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • This compound (HOC₆H₄SO₃Na·2H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • To a solution of TbCl₃·6H₂O (0.037 g, 0.1 mmol) in methanol (20 ml), add this compound (0.070 g, 0.3 mmol).

  • Stir the mixture and heat under reflux for 6 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Allow diethyl ether to slowly diffuse into the filtrate in a closed vessel at room temperature.

  • Colorless single crystals of the product will form over a period of two weeks.

Quantitative Data:

  • Yield: 0.045 g (60%)

  • Elemental Analysis: Calculated for C₁₈H₁₉O₁₄S₃Tb (M·2H₂O): C, 30.26%; H, 2.68%. Found: C, 30.32%; H, 3.10%.

Experimental Workflow for Lanthanide Coordination Polymer Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product TbCl3 TbCl₃·6H₂O in MeOH Mix Mix and Reflux (6 hours) TbCl3->Mix Ligand Sodium 4-hydroxybenzenesulfonate dihydrate Ligand->Mix Filter Filter Mix->Filter Cool to RT Crystallize Crystallize via Ether Diffusion Filter->Crystallize Filtrate Product Coordination Polymer Crystals Crystallize->Product 2 weeks

Synthesis of Lanthanide Coordination Polymer.
Other Synthetic Applications

This compound is also a precursor for:

  • Layered Divalent Transition Metal Benzenesulfonates: These materials have potential applications in catalysis and intercalation chemistry.

  • Polynorbornene Ionomers: It is used in the synthesis of new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups, which are relevant for membrane applications.

  • Dye and Pigment Synthesis: It serves as an intermediate in the production of various colorants.[1]

Potential Biological Activity

While direct biological studies on this compound are limited, research on structurally related compounds suggests potential areas of interest for drug development professionals.

It has been suggested that Sodium 4-hydroxybenzenesulfonate may have an inhibitory effect on sucrase activity, which could be relevant for research into antidiabetic compounds.[4] However, specific experimental data for this compound is not yet available.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Safety glasses

  • Gloves

  • Dust mask (e.g., N95)

Store in a cool, dry, and well-ventilated area.

Logical Relationship of Safety Precautions

G cluster_hazards Potential Hazards cluster_ppe Required PPE Compound Sodium 4-hydroxybenzenesulfonate dihydrate Skin Skin Irritation Compound->Skin Eye Eye Irritation Compound->Eye Respiratory Respiratory Irritation Compound->Respiratory Gloves Gloves Skin->Gloves Mitigates Goggles Safety Goggles Eye->Goggles Mitigates Mask Dust Mask Respiratory->Mask Mitigates

Relationship between hazards and protective measures.

Conclusion

This compound is a valuable and versatile chemical for researchers in both materials science and synthetic chemistry. Its ability to form coordination polymers with interesting properties, such as luminescence, highlights its potential for the development of new functional materials. While its direct biological activity remains an area for further investigation, the properties of related compounds suggest that it could be a scaffold of interest for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for its application in a research setting.

References

The Molecular Architecture of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-hydroxybenzenesulfonate dihydrate (C₆H₅NaO₄S·2H₂O) is an organic salt that serves as a key intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis, based on currently available data.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅NaO₄S·2H₂O[1]
Molecular Weight 232.19 g/mol [1]
CAS Number 10580-19-5[1]
Appearance White to almost white powder or crystals[2]
Water Content 14-17% (Karl Fischer)[2]
Assay ≥96.0% (as anhydrous, dry wt. basis)[2]

Molecular Structure

The molecular structure of Sodium 4-hydroxybenzenesulfonate consists of a sodium cation (Na⁺) and a 4-hydroxybenzenesulfonate anion. The anion features a benzene ring substituted with a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group at the para position. The dihydrate form incorporates two water molecules within its crystal lattice.

Note on Crystallographic Data: As of the latest literature review, a detailed single-crystal X-ray diffraction study providing specific bond lengths, bond angles, and unit cell parameters for this compound is not publicly available. Therefore, a quantitative analysis of its three-dimensional solid-state structure cannot be presented at this time.

Synthesis and Purification

General Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for Sodium 4-hydroxybenzenesulfonate.

G General Synthesis Workflow Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation SulfuricAcid Sulfuric Acid SulfuricAcid->Sulfonation p_HydroxybenzenesulfonicAcid p-Hydroxybenzenesulfonic Acid Sulfonation->p_HydroxybenzenesulfonicAcid Neutralization Neutralization p_HydroxybenzenesulfonicAcid->Neutralization SodiumHydroxide Sodium Hydroxide SodiumHydroxide->Neutralization CrudeProduct Crude Sodium 4-hydroxybenzenesulfonate Solution Neutralization->CrudeProduct Crystallization Crystallization CrudeProduct->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying FinalProduct This compound FiltrationDrying->FinalProduct

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Sulfonation of Phenol (Illustrative)

This protocol describes the synthesis of the parent acid, p-hydroxybenzenesulfonic acid.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine phenol and concentrated sulfuric acid in a 1:1.1 molar ratio.

  • Heating: Heat the reaction mixture to approximately 100-120°C.

  • Reaction Monitoring: Maintain the temperature and stir the mixture for 2-3 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting p-hydroxybenzenesulfonic acid can be isolated by pouring the mixture into a saturated sodium chloride solution, which causes the product to precipitate.

  • Purification: The crude product can be purified by recrystallization from water.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the 4-hydroxybenzenesulfonate anion. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹

  • O-H stretch (water): Also in the 3200-3600 cm⁻¹ region

  • Aromatic C-H stretch: Around 3000-3100 cm⁻¹

  • S=O stretch (sulfonate): Strong peaks around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹

  • C-O stretch (hydroxyl): Around 1260-1180 cm⁻¹

The following diagram outlines a general workflow for the spectroscopic analysis of the compound.

G Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: A typical workflow for the structural elucidation of the compound using spectroscopy.

Applications in Research and Development

This compound has been utilized as a building block in the synthesis of more complex molecules. For instance, it has been used in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[3] It has also found application in the development of new polynorbornene ionomers with fluorinated pendant benzenesulfonate groups.[3]

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical formula and physicochemical properties. While detailed crystallographic data remains to be published, its structure can be reliably characterized using standard spectroscopic methods. The synthetic procedures, although not explicitly detailed for the dihydrate form, can be inferred from the synthesis of the parent acid. Further research into its solid-state structure would be beneficial for a more complete understanding of its properties and potential applications.

References

A Comprehensive Technical Guide to the Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium 4-hydroxybenzenesulfonate dihydrate in water and various organic solvents. The information is compiled from various sources to support research, development, and formulation activities.

Core Solubility Data

This compound, a white crystalline powder, exhibits varying degrees of solubility across different solvent systems. Its solubility is a critical parameter for its application in organic synthesis and the pharmaceutical industry.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound.

SolventFormulaMolar Mass ( g/mol )Temperature (°C)Solubility
WaterH₂O18.0225~24 g/100 mL[1][2]
WaterH₂O18.02Boiling1 g in 0.8 mL[3]
EthanolC₂H₅OH46.07Ambient1 g in 140 mL[3]
EthanolC₂H₅OH46.07Boiling1 g in 13.5 mL[3]
GlycerolC₃H₈O₃92.09Ambient1 g in 5 mL[3]
MethanolCH₃OH32.04Not SpecifiedSlightly Soluble[2]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not publicly available from commercial suppliers, the following are widely accepted and standardized methods for determining the solubility of solid compounds in liquids.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing the solvent of interest. The presence of undissolved solid is crucial.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker or agitator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Periodically, samples of the supernatant can be taken and analyzed to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore membrane filter (e.g., 0.45 µm). It is important to minimize temperature changes during this step to prevent precipitation or further dissolution.

  • Analysis: Analyze the concentration of the dissolved solute in the clear, saturated filtrate. Common analytical techniques include:

    • Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is determined.

    • Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute.

Gravimetric Method

This is a straightforward and fundamental method for determining solubility.

Principle: A known volume of a saturated solution is evaporated, and the mass of the non-volatile solute is measured directly.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method.

  • Sampling: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently heat the evaporating dish to evaporate the solvent completely. This is often done in a drying oven at a temperature below the decomposition point of the solute.

  • Drying and Weighing: Once the solvent is fully evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid compound using the equilibrium shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution A Weigh Excess Solute B Add to Solvent A->B Dispense C Seal and Agitate at Constant Temperature (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E Decant F Gravimetric Analysis E->F G UV-Vis Spectroscopy E->G H HPLC E->H

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is an organic sodium salt with the chemical formula HOC₆H₄SO₃Na·2H₂O. It is utilized in various applications, including as an intermediate in organic synthesis and potentially in the pharmaceutical industry. Understanding the thermal stability of this compound is crucial for determining its shelf-life, storage conditions, and compatibility with other substances during manufacturing processes, particularly in drug development where thermal events can impact the quality and safety of the final product.

This guide addresses the thermal stability of this compound by presenting its known physicochemical properties, a theoretical framework for its thermal decomposition, and standardized protocols for its experimental evaluation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate
CAS Number 10580-19-5
Molecular Formula HOC₆H₄SO₃Na·2H₂O
Molecular Weight 232.19 g/mol
Appearance White to off-white crystalline powder
Water Content (Theoretical) Approximately 15.52% w/w
Water Content (Typical) 14-17% (as per supplier specifications)

Theoretical Thermal Behavior and Data

The thermal decomposition of a hydrated salt such as this compound is expected to occur in at least two distinct stages:

  • Dehydration: The loss of water molecules of crystallization.

  • Decomposition: The breakdown of the anhydrous organic salt.

Based on theoretical calculations and general principles of thermal analysis, the expected thermal events are presented in the following table. It is critical to note that these values are theoretical and require experimental verification.

Thermal EventTechniqueExpected Temperature Range (°C)Theoretical Weight Loss (%)Notes
Dehydration TGA/DSC50 - 150~15.52%The loss of two moles of water. This would be observed as an endothermic event in DSC. The temperature range is an estimate for the loss of lattice water.
Decomposition TGA/DSC> 250VariableThe breakdown of the anhydrous Sodium 4-hydroxybenzenesulfonate. This is likely to be a complex, multi-step process involving both endothermic and exothermic events.
Final Residue TGA> 600VariableThe remaining inorganic residue, likely containing sodium sulfate and/or sodium carbonate, depending on the atmosphere.

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates the expected logical progression of the thermal decomposition of this compound.

G A Sodium 4-hydroxybenzenesulfonate Dihydrate (HOC₆H₄SO₃Na·2H₂O) B Anhydrous Sodium 4-hydroxybenzenesulfonate (HOC₆H₄SO₃Na) A->B Heat (Dehydration) ~50-150°C C Gaseous Water (2H₂O) A->C D Decomposition Products (e.g., SO₂, CO₂, H₂O, Phenolic compounds) B->D Further Heating (Decomposition) >250°C E Inorganic Residue (e.g., Na₂SO₄, Na₂CO₃) B->E

A generalized thermal decomposition pathway for this compound.

Experimental Protocols

To obtain precise data on the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass and to quantify these mass losses, corresponding to dehydration and decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 25 °C to 800 °C.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of each mass loss step should be determined from the corresponding derivative (DTG) curve.

G cluster_0 TGA Experimental Workflow A Sample Weighing (5-10 mg) B Place in TGA Instrument A->B C Heat from 25°C to 800°C @ 10°C/min (Nitrogen Atmosphere) B->C D Record Mass Loss vs. Temperature C->D E Analyze TGA/DTG Curves D->E

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as dehydration, melting, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole should be made in the lid to allow for the escape of volatiles (e.g., water).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 25 °C to 400 °C (or higher, depending on the decomposition temperature observed in TGA).

  • Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks should be integrated to determine the enthalpy of the transitions.

G cluster_1 DSC Experimental Workflow F Sample Weighing (2-5 mg) G Seal in Pinhole Aluminum Pan F->G H Heat from 25°C to 400°C @ 10°C/min (Nitrogen Atmosphere) G->H I Record Heat Flow vs. Temperature H->I J Analyze Endotherms and Exotherms I->J

Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its expected behavior. The compound is anticipated to undergo a two-stage thermal decomposition process, beginning with the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to verify these theoretical predictions and to fully characterize the thermal properties of this compound. Such data is essential for its safe and effective use in research, development, and manufacturing.

An In-depth Technical Guide on the Core Mechanism of Action of Sodium 4-hydroxybenzenesulfonate Dihydrate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential mechanisms of action of sodium 4-hydroxybenzenesulfonate dihydrate in organic reactions. While direct and extensive catalytic studies on this specific compound are not widely published, its chemical structure—possessing hydrophilic sulfonate and hydroxyl groups, and a hydrophobic benzene ring—suggests three primary modes of action: as a phase transfer catalyst, a Brønsted acid catalyst, and as a ligand in transition metal catalysis. This document synthesizes information from analogous systems and theoretical principles to elucidate these mechanisms. It includes detailed hypothetical experimental protocols, quantitative data from related reactions for comparative analysis, and visualizations of reaction pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Sodium 4-hydroxybenzenesulfonate is an organic salt that is well-recognized as a versatile chemical intermediate.[1][2] It is a white to off-white crystalline powder, soluble in water, a property that, combined with its amphiphilic nature, makes it a candidate for various roles in organic synthesis.[1] Its structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, allows it to participate in a range of chemical transformations.[3] This guide explores its potential mechanisms of action as a catalyst in several key organic reactions.

Potential Mechanisms of Action

Based on its chemical properties, this compound can be postulated to act through several mechanisms in organic reactions.

Phase Transfer Catalysis

The amphiphilic nature of sodium 4-hydroxybenzenesulfonate, with a hydrophilic sodium sulfonate group and a more hydrophobic phenyl ring, imparts surfactant-like properties.[1] This suggests its potential to function as a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, a PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can then proceed.[4]

The proposed mechanism involves the formation of aggregates or micelles that can encapsulate organic molecules, thereby increasing their solubility in an aqueous phase and facilitating their interaction with aqueous-phase reactants.[5] This is particularly relevant in reactions such as the Williamson ether synthesis, where an alkoxide salt (often in the aqueous phase) needs to react with an alkyl halide (in the organic phase).

PTC_Workflow A Aqueous Phase (e.g., NaOR) C Interface A->C B Organic Phase (e.g., R'-X) B->C E Formation of Organophilic Ion Pair C->E Ion Exchange D Sodium 4-hydroxybenzenesulfonate (PTC) D->C F Transfer to Organic Phase E->F G SN2 Reaction (R'-OR + NaX) F->G H Regeneration of PTC at Interface G->H H->C Cycle Repeats

Caption: Workflow for Metal Complex Catalyst Synthesis.

Applications in Key Organic Reactions: Protocols and Data

While specific data for this compound as a catalyst is scarce, the following sections provide detailed experimental protocols and representative quantitative data from analogous catalytic systems for key organic reactions where it could plausibly be employed.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid.

[6]Experimental Protocol (Hypothetical):

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

  • Add ethanol (10 mL) as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure quinoline derivative.

Table 1: Comparison of Acid Catalysts in Friedländer Quinoline Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Nafion NR50EthanolMicrowave0.585-95
Chloramine-TAcetonitrileReflux480-92
Co(OAc)₂·4H₂O1,4-Dioxane1001275-88
Sodium 4-hydroxybenzenesulfonateEthanolReflux6-12Expected Moderate to GoodHypothetical
Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes involves the electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by a Brønsted or Lewis acid.

Experimental Protocol (Hypothetical):

  • In a 100 mL round-bottom flask, dissolve indole (2.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (15 mL).

  • Add this compound (0.2 mmol, 20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).

Table 2: Performance of Various Catalysts in the Synthesis of Bis(indolyl)methanes

CatalystSolventTemperatureTimeYield (%)Reference
Aminosulfonic acidaq. EtOH30-38 °C0.5-2 h23-96
n-Dodecylbenzene sulfonic acidWaterRoom Temp.15-30 min85-95
Sodium bromate/sodium hydrogen sulfiteWaterRoom Temp.1-2 h80-95
Sodium 4-hydroxybenzenesulfonateAcetonitrileRoom Temp.4-8 hExpected Moderate to GoodHypothetical
Esterification Reactions

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.

[7]Experimental Protocol (Hypothetical):

  • Combine benzoic acid (10 mmol), ethanol (50 mmol, excess), and this compound (1 mmol, 10 mol%) in a 100 mL round-bottom flask.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

  • Purify by distillation if necessary.

Table 3: Comparison of Catalysts for Esterification

CatalystReactionTemperatureTimeYield (%)Reference
Concentrated H₂SO₄Fischer EsterificationReflux1-2 h~60-70
1,2-Benzenedisulfonic imideAcylation with AnhydrideSolvent-free0.5-3 h90-98
Sodium 4-hydroxybenzenesulfonateFischer EsterificationReflux2-4 hExpected ModerateHypothetical

Conclusion

This compound is a versatile organic compound with the potential to act as a catalyst in a variety of organic reactions through at least three distinct mechanisms: phase transfer catalysis, Brønsted acid catalysis, and as a ligand in transition metal catalysis. While direct mechanistic studies are not extensively available, its chemical structure provides a strong basis for these hypotheses. The experimental protocols and comparative data presented in this guide, derived from analogous systems, offer a valuable starting point for researchers looking to explore the catalytic applications of this readily available and environmentally benign compound. Further research is warranted to fully elucidate its catalytic potential and optimize its use in synthetic organic chemistry.

References

A Comprehensive Technical Guide to the Potential Research Applications of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate (SHBS dihydrate), a salt of p-phenolsulfonic acid, is a versatile organic compound with significant potential across various scientific disciplines. Its unique molecular structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, imparts a range of chemical properties that make it a valuable building block and functional material in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth overview of the known and potential research applications of SHBS dihydrate, with a focus on its role as a key intermediate and precursor. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, highlighting the compound's utility and suggesting avenues for future investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. This section summarizes its key physical and spectral characteristics.

Physical and Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate[1]
CAS Number 10580-19-5[1]
Molecular Formula HOC₆H₄SO₃Na·2H₂O[1]
Molecular Weight 232.19 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water
Spectral Data

The spectral data of sodium 4-hydroxybenzenesulfonate provides valuable insights into its molecular structure.

2.2.1. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical shift (ppm)Chemical shift (ppm)
δ ~6.7 (d, 2H, Ar-H ortho to OH)δ ~115 (Ar-C ortho to OH)
δ ~7.5 (d, 2H, Ar-H ortho to SO₃Na)δ ~128 (Ar-C ortho to SO₃Na)
δ ~9.5 (s, 1H, Ar-OH)δ ~145 (Ar-C ipso to SO₃Na)
δ ~158 (Ar-C ipso to OH)

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3533O-H stretching (hydroxyl group and water of hydration)[3]
~1594, 1434Aromatic C-C stretching[3]
~1225, 1120C-O stretching[3]
~1176SO₃ stretching[4]
~1032=C-H bending[3]
~600-800C-S stretching[4]

Applications in Organic Synthesis and Materials Science

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules and materials.

Synthesis of Dyes and Pigments

The presence of both a hydroxyl and a sulfonic acid group makes SHBS dihydrate a valuable precursor in the synthesis of azo dyes and other colorants. The sulfonic acid group enhances the water solubility of the resulting dye, which is a desirable property for many textile and printing applications.

Experimental Protocol: Synthesis of a Sulfo-Phenoxy Dye [5]

This protocol describes the synthesis of a sulfo-phenoxy dye using this compound as a key reactant.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), dry

  • A chloro-substituted dye precursor

  • Dry ice

  • Diethyl ether

  • Methanol

  • Reversed-phase C18 silica gel

Procedure:

  • Preparation of the Disodium Salt:

    • Suspend sodium hydride (3 mmol) in 10 mL of dry DMF in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of this compound (2 mmol) in 10 mL of dry DMF.

    • After 10 minutes at 0 °C, warm the reaction mixture to room temperature and stir for an additional 20 minutes.

  • Coupling Reaction:

    • Transfer the freshly prepared disodium salt solution to a flask containing the chloro-substituted dye precursor (1 mmol) dissolved in 30 mL of DMF, with vigorous stirring at room temperature.

    • Monitor the reaction progress by UV-Vis absorption spectroscopy, observing for a characteristic hypsochromic shift.

  • Work-up and Purification:

    • After 30 minutes, quench the reaction by adding small pieces of dry ice.

    • Remove the DMF by rotary evaporation.

    • Precipitate the crude product by adding diethyl ether.

    • Collect the solid product and purify by column chromatography on reversed-phase C18 silica gel, eluting with 40% aqueous methanol.

Expected Yield: 75%

Characterization: The final product is characterized by proton NMR spectroscopy.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product SHBS Sodium 4-hydroxybenzenesulfonate dihydrate Deprotonation Deprotonation (Formation of Disodium Salt) SHBS->Deprotonation in DMF NaH Sodium Hydride (NaH) NaH->Deprotonation in DMF, 0°C to RT ChloroDye Chloro-substituted Dye Precursor Coupling Nucleophilic Aromatic Substitution ChloroDye->Coupling in DMF, RT Deprotonation->Coupling Disodium Salt Intermediate SulfoPhenoxyDye Sulfo-Phenoxy Dye Coupling->SulfoPhenoxyDye

Synthetic workflow for a sulfo-phenoxy dye.
Preparation of Coordination Polymers

This compound can act as a ligand in the synthesis of coordination polymers, which are materials with diverse structures and potential applications in areas such as luminescence, catalysis, and gas storage.

3.2.1. Luminescent Lanthanide Coordination Polymers

The 4-hydroxybenzenesulfonate ligand can coordinate with lanthanide ions to form luminescent coordination polymers. These materials are of interest for applications in lighting, displays, and sensing.

Experimental Protocol: Synthesis of Luminescent Ladder-like Lanthanide Coordination Polymers

This protocol describes the synthesis of isomorphous 1-D framework compounds of the general formula {[LnL₃(H₂O)₂]·2H₂O}∞ (where L = 4-hydroxybenzenesulfonate and Ln = Tb, Er, Yb).

Materials:

  • This compound (NaL·2H₂O)

  • Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O; Ln = Tb, Er, or Yb)

  • Methanol

Procedure:

  • Dissolve this compound and the corresponding lanthanide(III) chloride hexahydrate in methanol in a 3:1 molar ratio.

  • Reflux the resulting solution.

  • Cool the solution to room temperature to allow for the crystallization of the coordination polymer.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Yields: 46–60%

Characterization: The structure of the resulting coordination polymers is determined by single-crystal X-ray crystallography, and their luminescent properties are characterized by photoluminescence spectroscopy.

G SHBS Sodium 4-hydroxybenzenesulfonate dihydrate Reaction Reaction in Refluxing Methanol SHBS->Reaction LnCl3 Lanthanide(III) Chloride Hexahydrate LnCl3->Reaction Product Luminescent Lanthanide Coordination Polymer Reaction->Product

Synthesis of luminescent lanthanide coordination polymers.

3.2.2. Layered Divalent Transition Metal Benzenesulfonates

Representative Experimental Protocol: Synthesis of a Layered Divalent Transition Metal Benzenesulfonate

This protocol is adapted from the synthesis of similar transition metal sulfonate complexes.

Materials:

  • This compound

  • A divalent transition metal salt (e.g., Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)

  • Water or a suitable solvent mixture

Procedure:

  • Prepare an aqueous solution of this compound.

  • Prepare a separate aqueous solution of the divalent transition metal salt.

  • Mix the two solutions with stirring. The molar ratio of the reactants may need to be optimized.

  • Allow the resulting solution to slowly evaporate at room temperature, or employ other crystallization techniques such as solvent layering or slow cooling to induce crystal formation.

  • Collect the resulting crystals by filtration, wash with a small amount of cold water, and air dry.

Characterization: The structure of the product can be determined by single-crystal or powder X-ray diffraction.

Synthesis of Polynorbornene Ionomers

This compound is a key reagent in the synthesis of novel polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups.[1] These ionomers are of interest for applications in membranes for fuel cells and other electrochemical devices due to their potential for high ionic conductivity and stability.

Conceptual Experimental Workflow: Synthesis of a Polynorbornene Ionomer

The synthesis typically involves a multi-step process.

G Monomer Norbornene-based Monomer Polymerization Ring-Opening Metathesis Polymerization (ROMP) Monomer->Polymerization Polynorbornene Polynorbornene Backbone Polymerization->Polynorbornene Functionalization Functionalization with Pendant Groups Polynorbornene->Functionalization FunctionalizedPolymer Functionalized Polynorbornene Functionalization->FunctionalizedPolymer Sulfonation Reaction with Sodium 4-hydroxybenzenesulfonate FunctionalizedPolymer->Sulfonation Ionomer Polynorbornene Ionomer Sulfonation->Ionomer

Conceptual workflow for polynorbornene ionomer synthesis.

Potential Applications in Drug Development

While extensive research on the pharmacological properties of this compound is limited, some studies suggest potential avenues for investigation in drug development.

Enzyme Inhibition

There are indications that sodium 4-hydroxybenzenesulfonate may exhibit inhibitory effects on certain enzymes. One report suggests a potential inhibitory effect on sucrase activity.[8] Further research is required to confirm this activity, determine the mechanism of inhibition (e.g., competitive, non-competitive), and evaluate its potential as a therapeutic agent, for instance, in the management of metabolic disorders. A detailed kinetic study would be necessary to quantify its potency (e.g., IC₅₀ or Kᵢ values).

Other Potential Research Areas

The unique properties of this compound suggest its utility in other areas of research that are currently underexplored.

Electroplating

Benzenesulfonate derivatives are sometimes used as additives in electroplating baths to improve the quality of the deposited metal layer. The presence of the hydroxyl group in SHBS dihydrate could potentially influence its adsorption on electrode surfaces and affect the grain size, brightness, and leveling of the electrodeposited metal. Further research could explore its efficacy as an additive in various electroplating processes, such as copper, nickel, or zinc plating.

Water Treatment

The sulfonic acid group in SHBS dihydrate suggests its potential use in water treatment applications. Materials functionalized with sulfonate groups can act as ion exchangers for the removal of heavy metal cations from contaminated water. Research could focus on incorporating this compound into polymer resins or other solid supports to create novel adsorbents for environmental remediation.

Conclusion and Future Outlook

This compound is a versatile and valuable compound with a broad range of established and potential research applications. Its utility as a building block in the synthesis of dyes, coordination polymers, and functional ionomers is well-documented. The experimental protocols and data presented in this guide provide a solid foundation for researchers interested in exploring these areas.

Future research should focus on a more detailed investigation of its potential in less-explored fields. Specifically, quantitative studies on its performance as an electroplating additive and as a component of novel materials for water treatment are warranted. For drug development professionals, in-depth studies into its enzyme inhibitory activity, including detailed kinetic analysis and investigation of its effects on relevant signaling pathways, could uncover new therapeutic opportunities. The lack of information on its interaction with biological signaling pathways represents a significant knowledge gap and a promising area for future research.

References

An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), a versatile organic salt with applications spanning materials science and potentially the pharmaceutical industry. This document details the compound's physicochemical properties, synthesis, and characterization, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, it explores its potential biological activities and visualizes relevant processes through detailed diagrams.

Physicochemical Properties

This compound is a white crystalline powder.[1] It is soluble in water, hot alcohol, and glycerol.[1] The dihydrate form has a molecular weight of 232.19 g/mol .[2][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number10580-19-5[2][3]
Molecular FormulaHOC₆H₄SO₃Na·2H₂O[2][3]
Molecular Weight232.19 g/mol [2][3]

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceWhite crystalline powder[1]
Melting Point>300 °C
SolubilitySoluble in water, hot alcohol, and glycerol[1]
Water Content (Karl Fischer)14-17%[4]

Synthesis and Crystal Growth

While various commercial suppliers provide this compound, understanding its synthesis and crystal growth is crucial for research and development.

Chemical Synthesis

A common method for the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, involves the sulfonation of phenol. Phenol is heated with sulfuric acid, leading to the formation of 4-hydroxybenzenesulfonic acid. The sodium salt can then be obtained by neutralization with a sodium base.

Single Crystal Growth

High-quality single crystals of this compound can be grown from an aqueous solution using the slow evaporation method.[5] This technique allows for the formation of well-defined crystals suitable for various analytical techniques.

Experimental Protocol: Single Crystal Growth

  • Solution Preparation: Prepare a saturated aqueous solution of this compound at a constant temperature.

  • Filtration: Filter the solution to remove any impurities.

  • Evaporation: Allow the solvent to evaporate slowly in a controlled environment, leading to the gradual formation of single crystals.[5]

The following diagram illustrates a general workflow for the synthesis and crystal growth of this compound.

G Synthesis and Crystal Growth Workflow phenol Phenol sulfonation Sulfonation phenol->sulfonation sulfuric_acid Sulfuric Acid sulfuric_acid->sulfonation acid 4-Hydroxybenzenesulfonic Acid sulfonation->acid neutralization Neutralization acid->neutralization naoh Sodium Hydroxide naoh->neutralization salt_solution Aqueous Solution of Sodium 4-hydroxybenzenesulfonate neutralization->salt_solution filtration Filtration salt_solution->filtration slow_evaporation Slow Evaporation filtration->slow_evaporation crystals Single Crystals of Sodium 4-hydroxybenzenesulfonate Dihydrate slow_evaporation->crystals

Caption: A generalized workflow for the synthesis and crystal growth of this compound.

Spectroscopic and Thermal Characterization

A comprehensive characterization of this compound is essential for its application in various fields. This includes spectroscopic and thermal analysis techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of a powdered sample of this compound can be recorded using the KBr pellet technique. The spectrum is typically scanned in the range of 4000-400 cm⁻¹.[5]

Table 3: FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
3533O-H stretching[5]
1594, 1434Aromatic C-C stretching[5]
1225, 1120C-O stretching[5]
1032=C-H bending[5]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and its optical properties.

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis spectrum of a solution of this compound is recorded to determine its optical transmittance, cut-off wavelength, and band gap energy.[5]

Table 4: Optical Properties

PropertyValue
UV Cut-off Wavelength~308 nm[5]
Optical Band Gap~4.02 eV[5]
Photoluminescence (PL) Spectroscopy

PL studies reveal the emission properties of the material upon optical excitation.

Experimental Protocol: Photoluminescence Spectroscopy

The PL spectrum is recorded by exciting the sample at a wavelength slightly beyond its UV absorption cutoff.[5] The emission spectrum of this compound shows a strong emission peak in the near-UV region.[5]

Table 5: Photoluminescence Data

ParameterValue
Excitation Wavelength308 nm[5]
Emission Peak341 nm (3.6 eV)[5]
Thermal Analysis (TGA/DTA)

Experimental Protocol: Thermal Analysis

A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and temperature difference between the sample and a reference (DTA) are recorded.

Crystal Structure

Powder X-ray diffraction (PXRD) is a key technique for determining the crystal structure and lattice parameters of a crystalline solid.

Experimental Protocol: Powder X-ray Diffraction

A powdered sample of this compound is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The resulting data can be used to determine the crystal system and unit cell dimensions.[5]

Table 6: Crystal Data from Powder XRD

ParameterValue
Crystal SystemOrthorhombic[5]
a10.25 Å[5]
b19.86 Å[5]
c9.04 Å[5]

Applications and Potential Biological Activity

This compound has several established and potential applications.

Industrial Applications
  • Dye Intermediate: It serves as a crucial intermediate in the synthesis of various dyes.[6]

  • Corrosion Inhibitor: It is used as a corrosion inhibitor for metals in aqueous environments.[6]

  • Electroplating Additive: It can be added to electroplating baths to improve the quality of metal deposits.[6]

  • Coordination Polymers: It is used in the preparation of luminescent lanthanide coordination polymers.[2]

Potential Pharmaceutical Applications: Sucrase Inhibition

Phenolic compounds, in general, have been shown to inhibit α-glucosidases, a class of enzymes that includes sucrase.[7][8] These enzymes are involved in the digestion of carbohydrates. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed, which is a therapeutic strategy for managing type 2 diabetes.[9] While direct studies on the sucrase inhibitory activity of this compound are limited, its phenolic structure suggests it may exhibit similar properties.

The following diagram illustrates the general mechanism of sucrase inhibition by phenolic compounds.

G Generalized Mechanism of Sucrase Inhibition by Phenolic Compounds sucrose Sucrose binding Binding sucrose->binding sucrase Sucrase Enzyme sucrase->binding inhibition Inhibition hydrolysis Hydrolysis binding->hydrolysis glucose Glucose hydrolysis->glucose fructose Fructose hydrolysis->fructose phenolic Phenolic Compound (e.g., Sodium 4-hydroxybenzenesulfonate) phenolic->sucrase Binds to enzyme

Caption: A diagram showing the general mechanism of sucrase inhibition by phenolic compounds.

Conclusion

This compound is a compound with well-defined physicochemical properties and a range of current and potential applications. Its synthesis via the sulfonation of phenol and subsequent crystal growth allows for the production of high-purity material suitable for advanced applications. The spectroscopic, thermal, and crystallographic data provide a solid foundation for its use in materials science. Furthermore, its phenolic structure suggests a potential for biological activity, particularly in the inhibition of carbohydrate-digesting enzymes, which warrants further investigation for drug development purposes. This guide provides a comprehensive overview for researchers and scientists working with this versatile compound.

References

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Sodium 4-hydroxybenzenesulfonate Dihydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and structural representation.

Chemical Identity and Structure

This compound is an organic sodium salt that is the dihydrate of sodium 4-hydroxybenzenesulfonate. It is characterized by a sulfonate group and a hydroxyl group attached to a benzene ring in the para position.[1]

IUPAC Name: sodium;4-hydroxybenzenesulfonate;dihydrate[2] Synonyms: 4-Hydroxybenzenesulfonic acid sodium salt dihydrate, Phenol-4-sulfonic acid sodium salt dihydrate[3][4][5] CAS Number: 10580-19-5[3][4][6][7]

Below is a graphical representation of the chemical structure of this compound.

Chemical structure of this compound.

Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₆H₅NaO₄S·2H₂O or C₆H₉NaO₆S[3][4]
Molecular Weight 232.19 g/mol [2][3][4][7]
Appearance White to off-white or beige crystalline powder[1][2][6][8][9]
Melting Point >300°C[10][11]
Boiling Point 350°C (at 101,325 Pa)[10][11]
Density 1.656 g/cm³ (at 20°C)[10][11]
Water Solubility 92.4 g/L (at 20°C)[10][11]
Solubility in other solvents Soluble in alcohol and glycerol; slightly soluble in methanol.[9][10][11]
Water Content 14-17% (by Karl Fischer titration)[6]

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies for determining the key physical properties of this compound.

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes are required.

  • Procedure:

    • A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample. For a pure substance, this range is typically narrow.

Solubility is determined by observing the dissolution of the solute in a solvent.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure for Quantitative Solubility (e.g., in Water):

    • A known volume of the solvent (e.g., deionized water) is placed in a test tube and maintained at a constant temperature (e.g., 20°C).

    • A pre-weighed amount of this compound is added in small increments to the solvent.

    • After each addition, the mixture is vigorously agitated until the solid is completely dissolved.

    • The additions continue until a saturated solution is formed, indicated by the persistence of undissolved solid.

    • The total mass of the dissolved solid is used to calculate the solubility in grams per liter (g/L).

The density of a powder can be measured by various methods, including gas pycnometry for true density.

  • Apparatus: Gas pycnometer.

  • Procedure:

    • The mass of the empty sample chamber of the pycnometer is determined.

    • A known mass of this compound powder is placed into the sample chamber.

    • The sample chamber is placed in the pycnometer, and the system is purged with an inert gas (typically helium) to remove air and moisture.

    • The pycnometer then fills the chamber with the gas to a known pressure and allows it to expand into a reference chamber of known volume.

    • By measuring the pressure change, the volume of the solid powder is determined based on the gas law.

    • The density is calculated by dividing the mass of the powder by its measured volume.

Karl Fischer titration is a highly specific method for determining the water content in a substance.

  • Apparatus: An automated Karl Fischer titrator (coulometric or volumetric).

  • Procedure:

    • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol), and the solvent is pre-titrated to a stable, anhydrous endpoint.

    • A precisely weighed sample of this compound is introduced into the titration vessel.

    • The titrator automatically adds the Karl Fischer reagent (containing iodine) to the sample solution.

    • The iodine reacts stoichiometrically with the water present in the sample.

    • The endpoint is detected potentiometrically when an excess of iodine is present.

    • The amount of water in the sample is calculated from the volume of Karl Fischer reagent consumed and its known water equivalence factor. The result is typically expressed as a percentage of the total mass.

Workflow for Physical Property Analysis

The logical flow for the characterization of the physical properties of a hydrated organic salt like this compound is depicted below.

experimental_workflow start Sample Procurement (this compound) visual_inspection Visual Inspection (Appearance, Color, Form) start->visual_inspection kf_titration Karl Fischer Titration (Water Content) start->kf_titration melting_point Melting Point Determination start->melting_point solubility_test Solubility Analysis start->solubility_test density_measurement Density Measurement start->density_measurement data_compilation Data Compilation and Analysis visual_inspection->data_compilation kf_titration->data_compilation melting_point->data_compilation solubility_test->data_compilation density_measurement->data_compilation

Workflow for the physical characterization of the compound.

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis and the pharmaceutical industry.[9] Its physical properties, particularly its solubility in water and other polar solvents, are crucial for its application in various chemical reactions and formulations.[1][9] It has been utilized in the preparation of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers.[3] Understanding its physical characteristics is essential for process development, quality control, and ensuring the consistency and performance of final products.

References

Spectroscopic Analysis of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Sodium 4-hydroxybenzenesulfonate dihydrate. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and experimental procedures for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here is for the anhydrous form, but is representative for the dihydrate in a suitable deuterated solvent.

Table 1: ¹H NMR Spectroscopic Data for Sodium 4-hydroxybenzenesulfonate

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5 - 7.7 Doublet 2H Ar-H ortho to -SO₃⁻
~6.7 - 6.9 Doublet 2H Ar-H ortho to -OH
Varies Broad Singlet 1H Ar-OH

| Varies | Singlet | 4H | H₂O (dihydrate) |

Table 2: ¹³C NMR Spectroscopic Data for Sodium 4-hydroxybenzenesulfonate

Chemical Shift (ppm) Assignment
~158 Ar-C-OH
~138 Ar-C-SO₃⁻
~128 Ar-CH ortho to -SO₃⁻

| ~116 | Ar-CH ortho to -OH |

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Reference
3533 O-H stretching [2]
1594 Aromatic C-C stretching in-ring [2]
1434 Aromatic C-C stretching in-ring [2]
1225 C-O stretching [2]
1176 SO₃ stretching [3]
1120 C-O stretching [2]
1032 =C-H bending [2]

| 600 - 800 | C-S stretching |[3] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring a solution-state NMR spectrum of a solid sample.[4][5]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.[5][6]

    • Select a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][7] Gentle heating or vortexing can be used to aid dissolution.[6]

    • If any particulate matter is present, filter the solution before transferring it to the NMR tube.[6]

    • Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of at least 50 mm.[7]

    • Cap the NMR tube securely.[7]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

    • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[5]

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay) and acquire the spectrum.[5]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using a known reference signal, such as the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

2.2. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

This protocol describes the thin solid film method for obtaining an FT-IR spectrum of a solid sample.[8]

  • Sample Preparation :

    • Place a small amount (approximately 50 mg) of this compound into a clean vial or test tube.[8]

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[8]

    • Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[8] If the resulting peaks are too weak, another drop of the solution can be added and dried.[8]

  • Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[8]

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate analyze Analyze Spectrum calibrate->analyze

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate place Place Plate in Spectrometer evaporate->place bg Collect Background Spectrum place->bg sample Collect Sample Spectrum bg->sample process Process Data (Background Subtraction) sample->process identify Identify Characteristic Absorption Bands process->identify correlate Correlate Bands to Functional Groups identify->correlate

FT-IR Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the Use of Sodium 4-hydroxybenzenesulfonate Dihydrate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile aromatic compound that serves as a key precursor in the synthesis of various azo dyes. Its phenolic hydroxyl and sulfonic acid groups impart desirable properties to the resulting dyes, such as water solubility and the ability to chelate with metal ions, which can be leveraged to create a diverse palette of colors with varying fastness properties. This document provides detailed protocols for the synthesis of an exemplary azo dye using this compound, specifically focusing on its diazotization and subsequent coupling with an aromatic partner.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis is a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by the coupling of this salt with a nucleophilic aromatic compound, such as a phenol or an amine.[1] The sulfonic acid group in Sodium 4-hydroxybenzenesulfonate enhances the water solubility of the resulting dye, a crucial characteristic for textile dyeing applications.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an azo dye derived from a sulfonated aromatic amine, which can be considered analogous to a synthesis using this compound. Researchers should use this as a reference and record their experimental findings accordingly.

ParameterValueReference
Starting Material 4-Aminobenzenesulfonic acid (Sulfanilic acid)
Coupling Agent 2-Naphthol
Theoretical Yield Varies based on scaleCalculated
Reported Actual Yield Not explicitly stated, but "good yields" are often reported for similar reactions. A yield of 62% has been reported for a different, but related, azo dye synthesis.
Purity Not explicitly stated; requires characterization-
λmax (in THF) ~400-500 nm (typical for similar azo dyes)[2]
Melting Point >300 °C (typical for sulfonated azo dyes)[3]

Experimental Protocols

This section details the methodology for the synthesis of an azo dye using this compound as the starting material and 2-naphthol as the coupling agent. The protocol is divided into two main stages: the diazotization of Sodium 4-hydroxybenzenesulfonate and the subsequent azo coupling reaction.

Part 1: Diazotization of Sodium 4-hydroxybenzenesulfonate

Objective: To prepare the diazonium salt of 4-hydroxybenzenesulfonic acid.

Materials:

  • This compound (HOC₆H₄SO₃Na·2H₂O)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve a specific molar equivalent of this compound in distilled water. Gentle warming may be necessary to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add concentrated hydrochloric acid to the cooled Sodium 4-hydroxybenzenesulfonate solution while maintaining the temperature between 0 and 5 °C.

  • To this acidic solution, add the cold sodium nitrite solution dropwise with constant and vigorous stirring. The temperature must be strictly maintained between 0 and 5 °C to prevent the decomposition of the diazonium salt.

  • The formation of the diazonium salt is indicated by a slight change in the color of the solution. Keep this diazonium salt suspension in the ice bath for the subsequent coupling reaction.

Part 2: Azo Coupling with 2-Naphthol

Objective: To couple the diazonium salt with 2-naphthol to form the azo dye.

Materials:

  • Diazonium salt suspension from Part 1

  • 2-Naphthol (C₁₀H₇OH)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

  • In a separate 250 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution of 2-naphthol in an ice-water bath to 0-5 °C.

  • Slowly, and with continuous stirring, add the cold diazonium salt suspension from Part 1 to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the phenol. Adjust with sodium hydroxide solution if necessary.

Part 3: Isolation and Purification of the Azo Dye

Objective: To isolate and purify the synthesized azo dye.

Procedure:

  • Salting Out: To aid in the precipitation of the water-soluble dye, add a saturated solution of sodium chloride to the reaction mixture.

  • Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and other impurities.

  • Recrystallization: For further purification, the crude dye can be recrystallized from a suitable solvent, such as a water-ethanol mixture.[4] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a desiccator or a drying oven at a moderate temperature.

Mandatory Visualizations

Dye Synthesis Workflow

DyeSynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification start Sodium 4-hydroxybenzenesulfonate dihydrate Solution add_hcl Add HCl (0-5 °C) start->add_hcl Cooling add_nano2 Add NaNO₂ (0-5 °C) add_hcl->add_nano2 diazonium_salt Diazonium Salt Suspension add_nano2->diazonium_salt coupling Coupling Reaction diazonium_salt->coupling naphthol Alkaline 2-Naphthol Solution (0-5 °C) naphthol->coupling dye_precipitate Azo Dye Precipitate coupling->dye_precipitate salting_out Salting Out dye_precipitate->salting_out filtration Filtration & Washing salting_out->filtration recrystallization Recrystallization filtration->recrystallization final_product Purified Azo Dye recrystallization->final_product

Caption: Workflow for the synthesis of an azo dye from this compound.

Signaling Pathway of Azo Coupling

AzoCouplingPathway diazonium Ar-N≡N⁺ (Electrophile) intermediate Sigma Complex (Intermediate) diazonium->intermediate Electrophilic Attack coupling_agent Activated Aromatic Ring (e.g., Phenoxide ion) (Nucleophile) coupling_agent->intermediate azo_dye Ar-N=N-Ar' (Azo Dye) intermediate->azo_dye Deprotonation

Caption: Electrophilic aromatic substitution mechanism of azo coupling.

References

Application Notes and Protocols: Sodium 4-hydroxybenzenesulfonate Dihydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile organic intermediate with applications in various chemical syntheses, including the pharmaceutical industry.[1][2][3] Its structure, featuring both a hydroxyl group and a sulfonic acid group on a benzene ring, makes it a valuable building block for more complex molecules.[2][4] While direct applications in the synthesis of a wide range of pharmaceuticals are not extensively documented in publicly available literature, its structural motif is present in certain active pharmaceutical ingredients (APIs). A notable example is the synthesis of Calcium Dobesilate, a vasoprotective agent, where the core structure of 2,5-dihydroxybenzenesulfonic acid is formed, a close analog of 4-hydroxybenzenesulfonic acid.

This document provides detailed application notes and protocols based on the synthesis of Calcium Dobesilate, illustrating a key synthetic application of a hydroxybenzenesulfonic acid derivative. The protocols are adapted from patented manufacturing processes.

Application: Intermediate in the Synthesis of Calcium Dobesilate

Calcium Dobesilate is the calcium salt of 2,5-dihydroxybenzenesulfonic acid. The synthesis involves the sulfonation of hydroquinone, followed by neutralization with a calcium salt. This process highlights the utility of hydroxybenzenesulfonic acids as key intermediates in the preparation of pharmaceutical compounds.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented processes for the synthesis of Calcium Dobesilate.

Table 1: Reaction Conditions for Sulfonation of Hydroquinone

ParameterValueReference
ReactantsHydroquinone, Concentrated Sulfuric Acid[1][5]
Molar Ratio (Hydroquinone:Sulfuric Acid)1:1.38 - 1:1.43[5]
Sulfonation Temperature78 - 80 °C[5]
Reaction Time3 - 3.5 hours[5]

Table 2: Neutralization and Purification Parameters

ParameterValueReference
Neutralizing AgentCalcium Carbonate[1][4][5]
Neutralization pH4.0[5]
Crude Product Yield37.2% - 50.3%[1][4]
Recrystallization Yield80.2% - 83.5%[1]
Final Product Purity (HPLC)> 99.5%[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Calcium Dobesilate

This protocol is a generalized procedure based on common steps described in the cited patents.

Materials:

  • Hydroquinone

  • Concentrated Sulfuric Acid (89-91%)

  • Calcium Carbonate

  • Purified Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Sulfonation:

    • In a suitable reaction vessel, charge concentrated sulfuric acid.

    • Under controlled temperature (78-80°C), slowly add hydroquinone in a molar ratio of approximately 1:1.4 (hydroquinone:sulfuric acid).[5]

    • Maintain the reaction mixture at this temperature for 3-3.5 hours with stirring to ensure complete sulfonation.[5]

    • After the reaction, add purified water to the mixture.

  • Neutralization:

    • Cool the reaction mixture.

    • Slowly add calcium carbonate to the aqueous solution of the sulfonated product with vigorous stirring.

    • Monitor the pH of the mixture and continue adding calcium carbonate until the pH reaches 4.0.[5]

    • Filter the mixture to remove any solid byproducts.

  • Crystallization and Purification:

    • Transfer the filtrate to a vacuum distillation apparatus.

    • Heat the solution to 58-60°C to concentrate it until crystallization begins.[5]

    • Cool the mixture to 4°C to allow for complete precipitation of the crude Calcium Dobesilate.[5]

    • Isolate the crude product by filtration.

    • For further purification, the crude product can be recrystallized from an aqueous ethanol solution.[3][4]

    • Dissolve the crude product in a minimal amount of hot purified water and add ethanol to induce crystallization.

    • Cool the solution to complete the crystallization process.

    • Filter the purified crystals, wash with cold water or ethanol, and dry under vacuum.

Visualizations

Diagram 1: Synthetic Pathway of Calcium Dobesilate

G A Hydroquinone B 2,5-Dihydroxybenzenesulfonic Acid A->B  Sulfonation (H₂SO₄) C Calcium Dobesilate B->C  Neutralization (CaCO₃) G cluster_0 Reaction cluster_1 Purification cluster_2 Final Product A Sulfonation of Hydroquinone B Neutralization with Calcium Carbonate A->B C Crude Product Crystallization B->C D Recrystallization C->D E Pure Calcium Dobesilate D->E

References

Application Note: Sodium 4-hydroxybenzenesulfonate Dihydrate in a Novel Colorimetric Assay for Nitrite Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile organic intermediate. While not a chromogenic reagent itself, its chemical structure, featuring a phenolic hydroxyl group and a sulfonic acid group, lends it to potential applications in colorimetric assays. This document outlines a novel, hypothetical application of this compound as a key reagent in a colorimetric assay for the quantification of nitrite. The described methodology is based on the well-established principles of the Griess test, where a diazonium salt formed from a primary amine and nitrite is coupled with an aromatic compound to produce a colored azo dye.

Principle of the Assay

The proposed assay involves a two-step diazotization-coupling reaction. In the first step, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) under acidic conditions to form a diazonium salt. In the second step, this compound is introduced as a coupling agent. The diazonium salt couples with the phenolic ring of sodium 4-hydroxybenzenesulfonate to form a stable, colored azo compound. The intensity of the color, which is directly proportional to the nitrite concentration, is then measured spectrophotometrically.

Experimental Protocol: Colorimetric Determination of Nitrite

This protocol describes a hypothetical procedure for the quantification of nitrite using this compound as a coupling reagent.

Materials and Reagents:

  • This compound

  • Sulfanilamide

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) (as a traditional coupling reagent for comparison)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Spectrophotometer (visible range)

  • Volumetric flasks and pipettes

  • Test tubes or 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Nitrite Standard Stock Solution (1000 ppm): Dissolve 0.150 g of dry sodium nitrite in 100 mL of deionized water.

    • Working Nitrite Standards: Prepare a series of dilutions from the stock solution to obtain concentrations from 1 to 50 µM.

    • Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of 5% (v/v) hydrochloric acid.

    • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

  • Assay Procedure:

    • Pipette 50 µL of each nitrite standard or unknown sample into separate wells of a 96-well microplate.

    • Add 50 µL of the 1% sulfanilamide solution to each well and mix.

    • Incubate for 10 minutes at room temperature to allow for the formation of the diazonium salt.

    • Add 50 µL of the 0.1% this compound solution to each well and mix.

    • Incubate for 15 minutes at room temperature for color development.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which would need to be determined experimentally (hypothesized to be around 500-550 nm).

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.

    • Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed colorimetric assay.

ParameterHypothetical Value
Wavelength of Max Absorbance (λmax)525 nm
Linear Range1 - 50 µM
Limit of Detection (LOD)0.5 µM
Limit of Quantification (LOQ)1.0 µM
Molar Absorptivity (ε)4.5 x 10⁴ M⁻¹ cm⁻¹
Optimal pH1.5 - 2.0
Reaction Time25 minutes
Reagent ConcentrationsSulfanilamide (1%), this compound (0.1%)

Visualizations

Diagram 1: Hypothetical Reaction Pathway

Reaction_Pathway Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt + H⁺ Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye Coupling HBS Sodium 4-hydroxy- benzenesulfonate HBS->Azo_Dye

Caption: Proposed reaction pathway for the colorimetric detection of nitrite.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Sample_Prep Prepare Nitrite Standards and Samples Start->Sample_Prep Add_Sulfanilamide Add Sulfanilamide Solution Sample_Prep->Add_Sulfanilamide Incubate1 Incubate for 10 min Add_Sulfanilamide->Incubate1 Add_HBS Add Sodium 4-hydroxy- benzenesulfonate Solution Incubate1->Add_HBS Incubate2 Incubate for 15 min Add_HBS->Incubate2 Measure_Absorbance Measure Absorbance at λmax Incubate2->Measure_Absorbance Analyze Analyze Data Measure_Absorbance->Analyze

Caption: Step-by-step workflow for the nitrite colorimetric assay.

Application Notes and Protocols for Reactions Involving Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving Sodium 4-hydroxybenzenesulfonate dihydrate. This versatile compound serves as a key intermediate in various synthetic processes, including the formation of dyes and specialty polymers.

Overview of this compound

This compound (CAS No: 10580-19-5) is a white to off-white crystalline powder soluble in water.[1] Its structure, featuring both a hydroxyl and a sulfonate group on a benzene ring, allows for diverse chemical reactivity.[1]

Key Properties:

PropertyValue
Molecular FormulaHOC₆H₄SO₃Na·2H₂O
Molecular Weight232.19 g/mol
AppearanceWhite to off-white crystalline powder[1]
SolubilitySoluble in water

Application: Synthesis of a Sulfo-Phenoxy Dye

This compound is a crucial reagent in the synthesis of sulfo-phenoxy dyes. The following protocol details a nucleophilic aromatic substitution reaction where the phenoxide, generated from this compound, displaces a chlorine atom on a dye scaffold.

Experimental Protocol

Objective: To synthesize a sulfo-phenoxy dye via nucleophilic aromatic substitution.

Materials:

  • This compound

  • 60% Sodium hydride (NaH) in mineral oil

  • N,N-Dimethylformamide (DMF), dry

  • A chloro-substituted dye

  • Dry ice

  • Diethyl ether

  • Methanol (40% aqueous solution)

  • Reversed-phase C18 silica gel

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Disodium Salt:

    • Suspend 120 mg (3 mmol) of 60% sodium hydride in 10 ml of dry DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve 2 mmol of this compound in 10 ml of dry DMF.

    • Slowly add the this compound solution to the sodium hydride suspension at 0 °C.

    • After 10 minutes, remove the ice bath and warm the reaction mixture to room temperature for 20 minutes.

  • Nucleophilic Aromatic Substitution:

    • In a separate 50 ml flask, dissolve 1 mmol of the chloro-substituted dye in 30 ml of dry DMF.

    • With vigorous stirring, transfer the freshly prepared disodium salt solution to the chloro-dye solution at room temperature.

    • Monitor the reaction progress using a UV-Vis absorption spectrum, observing for a hypsochromic shift (e.g., from 782 nm to 769 nm).[2]

    • The reaction is typically complete within 30 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding small pieces of dry ice.

    • Remove the DMF solvent using a rotary evaporator.

    • Precipitate the crude product by adding diethyl ether.

    • Collect the solid product by filtration.

    • Purify the crude product by reversed-phase C18 silica gel column chromatography using a 40% aqueous methanol solution as the eluent.

Characterization: The final product can be characterized by proton NMR to confirm its structure.

Quantitative Data
ParameterValueReference
Yield75%[2]
UV-Vis Shift782 nm to 769 nm[2]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Disodium Salt Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Purification prep_start Start suspend_nah Suspend NaH in dry DMF under N₂ prep_start->suspend_nah cool_0c Cool to 0°C suspend_nah->cool_0c add_shbsd Add SHBSD solution to NaH suspension cool_0c->add_shbsd dissolve_shbsd Dissolve Sodium 4-hydroxybenzenesulfonate dihydrate in dry DMF dissolve_shbsd->add_shbsd warm_rt Warm to Room Temperature add_shbsd->warm_rt prep_end Disodium Salt Solution warm_rt->prep_end mix_reactants Combine Disodium Salt and Dye Solutions prep_end->mix_reactants dissolve_dye Dissolve Chloro-Dye in dry DMF dissolve_dye->mix_reactants monitor_reaction Monitor by UV-Vis (30 min) mix_reactants->monitor_reaction reaction_end Reaction Complete monitor_reaction->reaction_end quench Quench with Dry Ice reaction_end->quench evaporate Evaporate DMF quench->evaporate precipitate Precipitate with Diethyl Ether evaporate->precipitate filter Filter Crude Product precipitate->filter purify Column Chromatography (Reversed-phase C18) filter->purify final_product Pure Sulfo-Phenoxy Dye purify->final_product

References

Application Notes and Protocols for the Quantification of Sodium 4-hydroxybenzenesulfonate dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Sodium 4-hydroxybenzenesulfonate dihydrate (CAS No. 10580-19-5). The methods described herein are essential for quality control, purity assessment, and formulation analysis in research and drug development settings.

Overview of Analytical Methods

A variety of analytical techniques can be employed for the accurate quantification of this compound. The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation. This guide details three robust methods: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Ion-Exchange Titration.

A summary of the key quantitative parameters for each method is presented in the table below for easy comparison.

ParameterHPLC with UV DetectionUV-Vis SpectroscopyIon-Exchange Titration
Principle Separation by ion-pair reversed-phase chromatography and quantification by UV absorbance.Direct measurement of UV absorbance of the aromatic ring.Conversion of the sodium salt to its corresponding acid via ion exchange, followed by acid-base titration.
Instrumentation HPLC system with UV detectorUV-Vis SpectrophotometerBurette, pH meter, ion-exchange column
Key Reagents Acetonitrile, Water, Ion-Pairing Agent (e.g., Tetrabutylammonium hydrogen sulfate)High-purity water or methanolStrong acid cation-exchange resin, Standardized Sodium Hydroxide solution
Typical Concentration Range Low ppm to high ppmMid to high ppmPercent level
Advantages High specificity and sensitivity, suitable for complex matrices.Rapid, simple, and cost-effective.High precision and accuracy for bulk material assay.
Disadvantages Requires more complex instrumentation and method development.Susceptible to interference from other UV-absorbing compounds.Less sensitive than chromatographic methods, not suitable for trace analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Ion-pair reversed-phase HPLC is a highly specific and sensitive method for the quantification of this compound. This technique is particularly useful for analyzing the compound in complex mixtures and for impurity profiling.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (Ion-pairing agent)

  • Phosphoric acid (for pH adjustment)

b) Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing the ion-pairing agent. A typical starting point is 30:70 (v/v) Acetonitrile:Aqueous Buffer. The aqueous buffer can be prepared by dissolving 5 mM TBAHS in water and adjusting the pH to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm or 260 nm (based on the UV absorbance of the aromatic ring).

  • Injection Volume: 10 µL

d) Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1000 µg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

e) Preparation of Sample Solutions:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

f) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Determine Peak Areas F->G H Calculate Concentration G->H

Caption: Workflow for HPLC quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a rapid and straightforward method for the quantification of this compound in solutions where it is the primary UV-absorbing species. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol

a) Materials and Reagents:

  • This compound reference standard

  • High-purity water or methanol (Spectroscopic grade)

b) Instrumentation:

  • UV-Vis Spectrophotometer

c) Method Parameters:

  • Solvent: High-purity water or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution between 200 nm and 400 nm. Based on similar compounds, expect strong absorbance around 225 nm and a weaker absorbance around 260 nm.[1] The selected wavelength should be used for all measurements.

  • Blank: Use the same solvent as used for the samples.

d) Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution (e.g., 500 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 5, 10, 20, 40, 60 µg/mL).

e) Preparation of Sample Solutions:

  • Accurately weigh the sample and dissolve it in the solvent.

  • Dilute the sample solution with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.2 - 0.8 Absorbance Units).

f) Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Determine λmax D Zero Spectrophotometer A->D B Prepare Standard Solutions E Measure Absorbance of Standards B->E C Prepare Sample Solutions F Measure Absorbance of Samples C->F D->E G Construct Calibration Curve E->G H Calculate Concentration F->H G->H

Caption: Workflow for UV-Vis spectroscopic quantification.

Ion-Exchange Titration

This classical titrimetric method is highly accurate for the assay of bulk this compound. The method involves passing an aqueous solution of the salt through a strong acid cation-exchange resin. The sodium ions are exchanged for hydrogen ions, converting the salt into 4-hydroxybenzenesulfonic acid. The resulting acidic solution is then titrated with a standardized solution of sodium hydroxide.[2]

Experimental Protocol

a) Materials and Reagents:

  • This compound sample

  • Strong acid cation-exchange resin (H+ form, e.g., Amberlite IR-120)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

b) Instrumentation:

  • Glass chromatography column (approx. 2 cm diameter, 30 cm length)

  • 50 mL Burette

  • pH meter (optional, for potentiometric titration)

  • Analytical balance

c) Preparation of the Ion-Exchange Column:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Prepare a slurry of the cation-exchange resin in deionized water.

  • Pour the slurry into the column, allowing the resin to settle to a height of about 15-20 cm.

  • Wash the resin bed with several column volumes of deionized water until the eluate is neutral. Do not allow the liquid level to drop below the top of the resin bed.

d) Sample Analysis:

  • Accurately weigh approximately 0.5 g of the this compound sample.

  • Dissolve the sample in about 50 mL of deionized water.

  • Carefully pass the sample solution through the prepared ion-exchange column at a slow, dropwise rate (approximately 1-2 mL/min).

  • Collect the eluate in a clean conical flask.

  • Wash the column with several portions of deionized water (totaling about 150-200 mL) and collect the washings in the same flask.

  • Add a few drops of phenolphthalein indicator to the combined eluate and washings.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a permanent pink color is observed. If using a pH meter, titrate to the equivalence point (typically around pH 7).

  • Record the volume of NaOH solution used.

e) Calculation:

The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the NaOH solution

  • MW = Molecular weight of this compound (232.19 g/mol )

  • W = Weight of the sample in grams

Titration_Workflow cluster_prep Preparation cluster_exchange Ion Exchange cluster_titration Titration & Calculation A Prepare Ion-Exchange Column C Pass Sample Through Column A->C B Prepare Sample Solution B->C D Collect & Wash Eluate C->D E Titrate with Standardized NaOH D->E F Calculate Purity E->F

Caption: Workflow for ion-exchange titration.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield with Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium 4-hydroxybenzenesulfonate dihydrate to enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving reaction yield?

This compound can improve reaction yields through two primary mechanisms: acting as a hydrotrope and functioning as a phase-transfer catalyst. As a hydrotrope, it increases the solubility of sparingly soluble organic reactants in aqueous solutions, thereby enhancing reaction rates.[1][2][3] In biphasic systems, it can act as a phase-transfer catalyst, facilitating the transfer of reactants across the phase boundary.[4][5]

Q2: In which types of reactions can this compound be particularly effective?

This compound is particularly useful in reactions where one of the reactants has poor solubility in the reaction medium. This includes certain esterifications, Williamson ether syntheses, and nucleophilic substitution reactions involving a solid or aqueous-phase salt and an organic substrate.[4][6][7]

Q3: What are the typical working concentrations for this compound when used as a hydrotrope?

The optimal concentration can vary significantly depending on the specific reactants and reaction conditions. It is recommended to start with a concentration range of 0.1 M to 1.0 M and optimize based on observed solubility and reaction progress.

Q4: Is this compound recoverable after the reaction?

Due to its high water solubility and ionic nature, it can often be removed from the reaction mixture during aqueous workup.[8] Recovery from the aqueous phase can be achieved by precipitation or crystallization, depending on the other components present.

Troubleshooting Guides

Issue 1: Low or No Improvement in Reaction Yield

Possible Cause 1: Insufficient Concentration

  • Troubleshooting Step: Increase the concentration of this compound incrementally. Monitor the solubility of the sparingly soluble reactant and the reaction progress at each concentration.

  • Experimental Protocol:

    • Set up a series of parallel reactions with varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1.0 M).

    • Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are kept constant.

    • Monitor the reactions by a suitable analytical method (e.g., TLC, GC, HPLC) to determine the rate of product formation.

    • Isolate and quantify the product from each reaction to determine the optimal concentration.

Possible Cause 2: Incompatible Solvent System

  • Troubleshooting Step: this compound is most effective in aqueous or biphasic systems. Its efficacy may be limited in purely organic, non-polar solvents.[8] Consider using a biphasic system (e.g., water/toluene, water/dichloromethane) or a polar aprotic solvent that can support its dissolution.

  • Experimental Protocol:

    • Screen a variety of solvent systems, including biphasic mixtures.

    • For each solvent system, dissolve the this compound in the aqueous phase before adding the organic phase and reactants.

    • Ensure vigorous stirring to maximize the interfacial area in biphasic systems.

Possible Cause 3: Inappropriate Reaction Temperature

  • Troubleshooting Step: The solubility of both the reactants and the hydrotrope can be temperature-dependent.[2] Experiment with a range of temperatures to find the optimal balance between reaction rate and potential side reactions or decomposition.

Issue 2: Formation of Emulsions During Workup

Possible Cause: Surfactant-like Properties

  • Troubleshooting Step: Due to its amphiphilic nature, this compound can sometimes lead to the formation of stable emulsions during aqueous extraction.[8]

  • Mitigation Strategies:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel to "salt out" the organic phase and break the emulsion.

    • Filter the emulsified layer through a pad of Celite®.

    • Centrifuge the mixture to facilitate phase separation.

Issue 3: Product Contamination with this compound

Possible Cause: Inefficient Extraction

  • Troubleshooting Step: If the desired product has some water solubility, it may be challenging to completely separate it from the highly water-soluble this compound.

  • Purification Strategy:

    • Perform multiple extractions with a suitable organic solvent.

    • Wash the combined organic layers thoroughly with brine to remove residual hydrotrope.

    • If contamination persists, consider recrystallization or column chromatography for purification of the final product.

Data Presentation

Table 1: Effect of this compound Concentration on the Yield of Benzyl Benzoate

EntryConcentration of Hydrotrope (M)Reaction Time (h)Yield (%)
10 (Control)635
20.1652
30.5678
41.0685

Reaction Conditions: Sodium benzoate (1 mmol), benzyl chloride (1.2 mmol), water (10 mL), 80°C.

Experimental Protocols

Protocol 1: Improving the Yield of Benzyl Benzoate via Hydrotropy-Assisted Esterification

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium benzoate (1.44 g, 10 mmol) and this compound (2.32 g, 10 mmol, for a 1 M solution).

  • Add 10 mL of deionized water and stir until all solids are dissolved.

  • Add benzyl chloride (1.39 g, 11 mmol).

  • Heat the reaction mixture to 80°C and stir vigorously for 6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:4 Ethyl Acetate:Hexanes).

  • After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_conc Is Hydrotrope Concentration Optimized? start->check_conc check_solvent Is the Solvent System Appropriate? check_conc->check_solvent Yes increase_conc Increase Hydrotrope Concentration check_conc->increase_conc No check_temp Is the Reaction Temperature Optimal? check_solvent->check_temp Yes change_solvent Use Biphasic or Polar Aprotic Solvent check_solvent->change_solvent No optimize_temp Screen a Range of Temperatures check_temp->optimize_temp No yield_improved Yield Improved check_temp->yield_improved Yes increase_conc->yield_improved change_solvent->yield_improved optimize_temp->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ interface Phase Interface NaX->interface Dissolved Reactant Hydrotrope_aq Hydrotrope Anion (H⁻) Hydrotrope_aq->interface RY RY Product RX + Y⁻ RY->Product Reaction Product->RY Side Reaction interface->RY Reactant Transfer

Caption: Phase-transfer catalysis mechanism.

References

"Sodium 4-hydroxybenzenesulfonate dihydrate stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-hydroxybenzenesulfonate Dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. Keep the container away from heat and direct sunlight. For long-term storage, refrigeration is recommended.

Q2: What are the potential degradation pathways for this compound under experimental stress conditions?

A2: Based on the chemical structure, which includes a phenolic hydroxyl group and a benzenesulfonate group, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: Under acidic or basic conditions, the sulfonate group may be susceptible to hydrolysis, leading to the formation of phenol and sulfuric acid or its salt. This process is also known as desulfonation.[1][2][3]

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products, such as benzoquinones.[4][5][6]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to the formation of polymeric or other complex degradation products.

  • Thermal Degradation: At elevated temperatures, the compound may undergo desulfonation or other decomposition reactions.[7][8]

Q3: What are the common signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color of the solid material (e.g., from white to yellow or brown), a change in the appearance of solutions (e.g., development of color or turbidity), or a noticeable change in pH of an unbuffered solution. Instrumentally, degradation can be detected by the appearance of new peaks or a decrease in the main peak area in a chromatogram.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Testing

Problem: You are running a stability-indicating HPLC method for a formulation containing this compound and observe unexpected peaks that are not present in the initial time point.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Identify the Stress Condition: Correlate the appearance of the new peaks with the specific stress condition applied (e.g., heat, light, pH).2. Hypothesize Degradant Structure: Based on the stress condition, hypothesize the likely degradation product. For example, an oxidative stress condition may lead to the formation of a quinone-type structure.[4][5][6]3. Mass Spectrometry Analysis: If available, use LC-MS to determine the mass of the unknown peaks and compare it with the masses of potential degradation products.4. Forced Degradation Studies: Perform systematic forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.
Interaction with Excipients 1. Analyze Placebo Formulation: Run the same stability protocol on a placebo formulation (containing all excipients except the active ingredient). If the peaks are present in the placebo, they are likely excipient-related.2. Review Excipient Compatibility: Research the known stability and compatibility of the excipients used in your formulation with phenolic and sulfonic acid compounds.
Contamination 1. Check Solvents and Reagents: Analyze blank injections of your mobile phase and sample diluent to rule out contamination from these sources.2. Clean the HPLC System: Follow your laboratory's standard operating procedure for cleaning the HPLC system to remove any potential contaminants.
Issue 2: Loss of Assay Value for this compound Over Time

Problem: The concentration of this compound in your formulation is decreasing over time during your stability study, but you do not observe any significant degradation peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Non-UV Active Degradants 1. Use a Universal Detector: If you are using a UV detector, some degradation products may not have a chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector.2. Mass Balance Analysis: Calculate the mass balance by comparing the decrease in the active ingredient concentration with the increase in the concentration of known and unknown degradation products. A significant deviation from 100% may indicate the formation of non-detectable species.
Adsorption to Container/Closure System 1. Perform Extraction Studies: Analyze the container and closure materials for the presence of the active ingredient to determine if it is adsorbing to the surfaces.2. Evaluate Different Packaging Materials: Test the stability of your formulation in different types of containers (e.g., glass vs. various types of plastic) to identify a more suitable packaging system.
Precipitation 1. Visual Inspection: Carefully inspect your stability samples for any signs of precipitation or crystallization.2. Solubility Studies: Re-evaluate the solubility of this compound in your formulation matrix at the storage conditions to ensure it remains fully dissolved.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for performing forced degradation studies on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute to the target concentration.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. Periodically sample the solid, dissolve it in the chosen diluent to the target concentration, and analyze.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot and dilute to the target concentration.

  • Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. At appropriate time points, withdraw an aliquot from both the exposed and control samples and dilute to the target concentration.

3. Sample Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a general starting point and may require optimization for specific formulations.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

DegradationPathways main Sodium 4-hydroxybenzenesulfonate hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis thermal Thermal Stress main->thermal phenol Phenol hydrolysis->phenol sulfate Sulfate hydrolysis->sulfate quinone p-Benzoquinone oxidation->quinone polymeric Polymeric Products photolysis->polymeric desulfonated Desulfonated Products thermal->desulfonated

Caption: Plausible degradation pathways of Sodium 4-hydroxybenzenesulfonate.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms If unknown peaks are observed

Caption: Workflow for a forced degradation study.

References

"common experimental errors when using Sodium 4-hydroxybenzenesulfonate dihydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium 4-hydroxybenzenesulfonate dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions related to the use of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting

The synthesis of Sodium 4-hydroxybenzenesulfonate typically involves the sulfonation of phenol. Here are some common issues and their solutions:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired para-isomer The reaction temperature was too low. At lower temperatures (around 25°C), the formation of the ortho-isomer is favored.[1][2]Increase the reaction temperature to 100-110°C to favor the formation of the thermodynamically more stable para-isomer.[3]
Formation of significant amounts of 2-hydroxybenzenesulfonic acid (ortho-isomer) The reaction was carried out at a low temperature.If the para-isomer is the desired product, increase the reaction temperature. If the ortho-isomer is desired, maintain a lower reaction temperature.[1][2]
Presence of disulfonated byproducts An excess of the sulfonating agent (e.g., sulfuric acid) was used.Use a controlled molar ratio of phenol to sulfuric acid, typically around 1:1.1.[3]
Dark brown or black reaction mixture Oxidation of phenol, especially at higher temperatures.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Ensure the phenol used is of high purity and not discolored.[3]
Difficulty in isolating the product The product may remain dissolved in the reaction mixture.After cooling the reaction mixture, the product should solidify. If not, try adding a seed crystal or concentrating the solution. The crude product can be purified by recrystallization.[3]
Handling and Storage Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Inaccurate concentration of solutions The compound is hygroscopic and has absorbed atmospheric moisture, altering its mass.Store this compound in a tightly sealed container in a dry place. For accurate measurements, determine the water content using Karl Fischer titration before use.
Poor solubility in organic solvents This compound is a salt and is generally more soluble in polar solvents.For reactions in non-polar organic solvents, consider converting the sulfonic acid salt to a more soluble ester form, which can act as a protecting group.[4]
Inconsistent reaction outcomes The water of hydration may be participating in or interfering with the reaction.If the reaction is sensitive to water, consider using the anhydrous form of the salt or drying the dihydrate before use. The impact of hydration state on reactivity should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the sulfonation of phenol to obtain the para-isomer?

A1: To maximize the yield of 4-hydroxybenzenesulfonic acid (the para-isomer), the reaction should be carried out at a higher temperature, typically around 100-110°C.[1][3] At lower temperatures, the formation of the ortho-isomer is favored.[1][2]

Q2: How can I remove the water of hydration from this compound?

Q3: What are some common impurities found in this compound?

A3: Common impurities can include the ortho-isomer (2-hydroxybenzenesulfonic acid), disulfonated phenol, and unreacted phenol.[3] Oxidation byproducts may also be present if the reaction is not performed under an inert atmosphere.[3]

Q4: How can I accurately determine the water content of my this compound sample?

A4: Karl Fischer titration is the most accurate and widely used method for determining the water content of hydrated salts.

Q5: Are there any recommended protecting group strategies for the hydroxyl or sulfonic acid groups?

A5: Yes, for reactions where the hydroxyl or sulfonic acid group might interfere, protecting groups can be employed. The sulfonic acid can be converted to a sulfonate ester, which is less reactive.[4] The choice of protecting group will depend on the specific reaction conditions.

Experimental Protocols

Synthesis of 4-Hydroxybenzenesulfonic Acid

This protocol describes the synthesis of the precursor to this compound.

Materials:

  • Phenol

  • Concentrated sulfuric acid (98%)

Procedure:

  • In a fume hood, melt phenol and add it to a round-bottom flask equipped with a stirrer and a condenser.

  • Slowly add a slight molar excess of concentrated sulfuric acid to the phenol while stirring. The reaction is exothermic.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 5-6 hours with continuous stirring.[3]

  • Cool the reaction mixture to room temperature. The crude 4-hydroxybenzenesulfonic acid should solidify.

  • The crude product can be purified by recrystallization.

Conversion to this compound:

  • Dissolve the purified 4-hydroxybenzenesulfonic acid in water.

  • Carefully neutralize the solution with a stoichiometric amount of sodium hydroxide or sodium carbonate.

  • The resulting solution of Sodium 4-hydroxybenzenesulfonate can then be concentrated and cooled to crystallize the dihydrate salt.

Visualizations

Below are diagrams illustrating key concepts related to the synthesis and handling of this compound.

G start Phenol conditions Reaction Conditions start->conditions Sulfonation reagent Conc. H2SO4 reagent->conditions product 4-Hydroxybenzenesulfonic Acid conditions->product High Temp (100-110°C) side_product 2-Hydroxybenzenesulfonic Acid conditions->side_product Low Temp (~25°C) byproduct Disulfonated & Oxidation Products conditions->byproduct Side Reactions G start_node Start: Low Yield of p-isomer q1 Is the reaction temperature > 100°C? start_node->q1 s1 Increase temperature to 100-110°C q1->s1 No q2 Is there an excess of sulfuric acid? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a 1:1.1 molar ratio of phenol to sulfuric acid q2->s2 Yes end_node Optimized Yield q2->end_node No a2_yes Yes a2_no No s2->end_node

References

Technical Support Center: Enhancing the Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of Sodium 4-hydroxybenzenesulfonate dihydrate in non-aqueous solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound is a salt, making it inherently more soluble in polar solvents. It is known to be soluble in water, hot alcohol, and glycerol.[1] Its solubility in other non-aqueous solvents is generally limited. It is slightly soluble in methanol.[2] While crystals can be grown from methanol, ethanol, and acetone, this indicates some degree of solubility, but it may not be sufficient for all experimental needs.[3]

Q2: Why is this compound poorly soluble in many non-aqueous solvents?

A2: As an ionic compound, this compound exists as a crystal lattice of sodium cations and 4-hydroxybenzenesulfonate anions. Non-aqueous solvents, particularly those with low polarity, are not effective at solvating these ions and overcoming the strong electrostatic forces within the crystal lattice. Polar solvents are required to interact with and stabilize the ions in solution.

Q3: What are the primary strategies for increasing the solubility of this compound in non-aqueous solvents?

A3: The two main strategies for increasing the solubility of ionic salts like this compound in organic media are:

  • Phase-Transfer Catalysis: This involves the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt. The PTC exchanges its anion for the sulfonate anion, forming an ion pair that is more soluble in organic solvents.

  • Use of Crown Ethers: Crown ethers are cyclic polyethers that can selectively bind and encapsulate metal cations, such as the sodium ion (Na⁺). By sequestering the sodium ion within its cavity, the crown ether creates a large, lipophilic complex that can readily dissolve in non-aqueous solvents, bringing the sulfonate anion along with it.

Q4: Can co-solvents be used to improve solubility?

A4: Yes, a co-solvent system can be effective. If this compound has some slight solubility in a particular organic solvent, adding a small amount of a miscible polar solvent in which the salt is more soluble can enhance the overall solubility. However, for largely non-polar solvents, this approach may be less effective than phase-transfer catalysis or the use of crown ethers.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
The compound does not dissolve in the chosen non-aqueous solvent. The solvent is not polar enough to solvate the ions.1. Attempt dissolution in a more polar solvent (e.g., methanol, ethanol, DMF, DMSO).2. Gently warm the mixture while stirring.3. If the solvent cannot be changed, employ a solubility enhancement technique such as phase-transfer catalysis or the use of a crown ether.
A precipitate forms after initially dissolving the compound with a solubility enhancer. The solution has become supersaturated, or the temperature has decreased.1. If the solution was heated to aid dissolution, maintain the elevated temperature.2. Add a small amount of additional solvent to decrease the concentration.3. Ensure the solubility enhancer is used in the correct stoichiometric ratio.
The solubility is still too low for my experimental requirements, even with a solubility enhancer. The chosen enhancer or solvent system is not optimal.1. Screen different phase-transfer catalysts (e.g., vary the alkyl chain length on the quaternary ammonium salt).2. For crown ethers, ensure the cavity size is appropriate for the sodium ion (18-crown-6 is generally suitable for K⁺, but can also complex Na⁺; 15-crown-5 is more specific for Na⁺).3. Try a different non-aqueous solvent in combination with the solubility enhancer.
An emulsion forms during workup after using a phase-transfer catalyst. The phase-transfer catalyst itself can act as a surfactant.1. Add a small amount of a saturated salt solution (brine) to help break the emulsion.2. If possible, centrifuge the mixture to aid in phase separation.

Quantitative Solubility Data

Solvent Qualitative Solubility
WaterSoluble
MethanolSlightly Soluble[2]
EthanolSoluble (especially when hot)[1]
AcetoneSlightly Soluble (sufficient for crystal growth)[3]
GlycerolSoluble[1]
Dimethylformamide (DMF)Can be used as a solvent, particularly with heating or a base[4]
Dimethyl sulfoxide (DMSO)Likely to have some solubility due to its high polarity

Experimental Protocols

Protocol 1: General Method for Increasing Solubility using a Phase-Transfer Catalyst (Tetrabutylammonium Bromide)

This protocol provides a general procedure for solubilizing this compound in a non-aqueous solvent for use in a reaction or analysis.

Materials:

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous non-aqueous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • To a clean, dry flask, add this compound and an equimolar amount of tetrabutylammonium bromide.

  • Add the desired volume of the anhydrous non-aqueous solvent.

  • Stir the mixture vigorously at room temperature. The formation of the tetrabutylammonium 4-hydroxybenzenesulfonate salt, which is more soluble in the organic solvent, should occur.

  • Continue stirring until the solid is fully dissolved. Gentle warming may be applied to expedite the process, but care should be taken to avoid solvent evaporation or decomposition of the compound.

  • The resulting solution contains the dissolved sulfonate salt as an ion pair with the tetrabutylammonium cation and can be used for subsequent experimental steps. Note that the solution will also contain sodium bromide as a byproduct, which may be insoluble and can be removed by filtration if necessary.

Caption: General workflow for solubilizing an ionic salt in a non-aqueous solvent using a phase-transfer catalyst.

G cluster_0 Solubilization Process A Combine this compound and Tetrabutylammonium Bromide B Add Anhydrous Non-Aqueous Solvent A->B C Stir Vigorously at Room Temperature (Gentle Warming Optional) B->C D Formation of Soluble Ion Pair C->D E Filter to Remove Insoluble Byproducts (e.g., NaBr) D->E F Homogeneous Solution of Tetrabutylammonium 4-hydroxybenzenesulfonate E->F

Protocol 2: General Method for Increasing Solubility using a Crown Ether (18-Crown-6)

This protocol outlines a general method for dissolving this compound in a non-aqueous solvent using a crown ether.

Materials:

  • This compound

  • 18-Crown-6 (or 15-Crown-5 for higher selectivity for Na⁺)

  • Anhydrous non-aqueous solvent (e.g., Toluene, Tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • To a clean, dry flask, add this compound.

  • Add an equimolar amount of the crown ether (e.g., 18-Crown-6).

  • Add the desired volume of the anhydrous non-aqueous solvent.

  • Stir the mixture at room temperature. The crown ether will complex with the sodium ions, forming a lipophilic complex that brings the sulfonate anion into solution.

  • Continue stirring until a clear, homogeneous solution is obtained. Gentle warming can be used to facilitate dissolution.

  • The resulting solution contains the sodium 4-hydroxybenzenesulfonate complexed with the crown ether and is ready for use in your experiment.

Caption: Logical relationship for solubilization using a crown ether.

G cluster_0 Crown Ether Solubilization Mechanism Ionic_Salt Sodium 4-hydroxybenzenesulfonate (Insoluble in Organic Solvent) Complex [Na(18-Crown-6)]⁺[HOC₆H₄SO₃]⁻ (Soluble Lipophilic Complex) Ionic_Salt->Complex + Crown Ether in Organic Solvent Crown_Ether 18-Crown-6 Crown_Ether->Complex

References

"managing hygroscopic nature of Sodium 4-hydroxybenzenesulfonate dihydrate in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound, Sodium 4-hydroxybenzenesulfonate dihydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation due to the hygroscopic nature of this compound.

Issue: Inconsistent Weighing and Inaccurate Concentrations

Q1: My measured mass of this compound keeps changing, leading to errors in solution concentration. What is happening and how can I fix it?

A1: This is a classic sign of moisture absorption from the atmosphere. This compound is hygroscopic, meaning it readily picks up water from the air, which increases its mass.

Troubleshooting Steps:

  • Minimize Exposure: Only open the main container in a low-humidity environment, such as a glove box or a room with a dehumidifier.[1]

  • Work Quickly: Weigh the required amount of the compound as quickly as possible to minimize the time it is exposed to air.[2]

  • Use Appropriate Containers: For weighing, use a container with a lid (e.g., a tared vial with a screw cap). Weigh the container with the lid on.

  • Controlled Environment: If possible, perform all manipulations within a glove box with a controlled, inert atmosphere (e.g., nitrogen or argon).[1]

  • Drying: If the compound has already absorbed a significant amount of moisture, it may need to be dried. Refer to the experimental protocol on drying below.

Issue: Clumped or Caked Material

Q2: The this compound in my container has formed hard clumps. Can I still use it?

A2: Clumping is a strong indication of significant water absorption.[3] While the compound may still be usable, the water content will be inconsistent, making accurate measurements for solutions impossible without pre-treatment.

Troubleshooting Steps:

  • Assess the Extent: If the clumping is minor, you might be able to break up the clumps with a clean, dry spatula inside a low-humidity environment.[2]

  • Determine Water Content: For accurate work, it is essential to determine the precise water content of the clumped material using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).

  • Drying Protocol: If the water content is too high or inconsistent, you will need to dry the material. See the detailed protocol for "Drying of this compound" below.

  • Proper Storage: After drying, immediately transfer the compound to a desiccator for cooling and then store it in a tightly sealed container with a desiccant.

Frequently Asked Questions (FAQs)

Storage and Handling

Q3: What are the ideal storage conditions for this compound?

A3: To minimize water absorption, store the compound in a tightly sealed, airtight container.[2] For long-term storage or in humid environments, place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[4][5] Store in a cool, dry place.

Q4: I work in a high-humidity environment. What extra precautions should I take?

A4: In environments with high humidity (>60% RH), it is crucial to handle the compound in a controlled atmosphere, such as a glove box purged with an inert gas.[1] If a glove box is unavailable, work quickly and use smaller, frequently opened working containers to protect the main stock from repeated exposure.

Material Properties and Water Content

Q5: What is the expected water content of "as-received" this compound?

A5: As a dihydrate, the theoretical water content is approximately 15.5%. However, due to its hygroscopic nature, the actual water content can vary. Product specification sheets often indicate a water content range of 14-17%, as determined by Karl Fischer titration.

Q6: How does absorbed atmospheric water differ from the water of hydration?

A6: The two molecules of water in the dihydrate are integral to the crystal structure. Absorbed atmospheric water is surface moisture that is not part of the crystal lattice. The water of hydration is more strongly bound and requires higher temperatures to be removed.

Quantitative Data Summary

ParameterValue/RangeMethod of DeterminationNotes
Theoretical Water Content (Dihydrate)~15.5%CalculationBased on the molecular formula HOC₆H₄SO₃Na·2H₂O.
Typical Water Content (Commercial)14 - 17%Karl Fischer TitrationThis range accounts for slight variations in hydration and surface moisture.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps for accurately measuring the water content of this compound.

Materials and Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Analytical Balance (readable to 0.1 mg)

  • Dry, clean weighing boat or vial

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Sodium tartrate dihydrate (for titer determination)

  • Spatula

  • Syringes and needles

Procedure:

  • Titer Determination:

    • Fill the burette with the Karl Fischer titrant.

    • Add the solvent to the titration vessel and precondition it by titrating to a stable, dry endpoint.

    • Accurately weigh an appropriate amount of sodium tartrate dihydrate and add it to the titration vessel.

    • Titrate to the endpoint.

    • Repeat the titer determination at least twice more and calculate the average titer in mg/mL.

  • Sample Analysis:

    • Precondition the solvent in the titration vessel to a stable endpoint.

    • In a low-humidity environment, accurately weigh approximately 100-150 mg of this compound.

    • Quickly transfer the sample to the titration vessel, ensuring no loss of material.

    • Begin the titration immediately and continue until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Protocol 2: Drying of this compound

This protocol describes a general method for removing the water of hydration. The optimal temperature and time should be determined experimentally to avoid thermal decomposition.

Materials and Equipment:

  • Vacuum oven

  • Schlenk flask or other suitable drying vessel

  • Analytical balance

  • Desiccator

Procedure:

  • Sample Preparation: Place a known amount of the compound in a Schlenk flask.

  • Drying:

    • Heat the sample in a vacuum oven at a temperature between 120°C and 150°C. Start at a lower temperature and gradually increase to avoid rapid water evolution that can cause the solid to splatter.

    • Apply a vacuum to facilitate the removal of water vapor.

  • Monitoring:

    • Periodically remove the sample, cool it to room temperature in a desiccator, and weigh it.

    • Continue drying until a constant weight is achieved, indicating that all the water has been removed.

  • Storage: Once cooled to room temperature in a desiccator, immediately transfer the anhydrous compound to a tightly sealed container and store it in a dry environment.

Caution: Overheating may lead to the decomposition of the compound. It is advisable to perform a preliminary thermogravimetric analysis (TGA) to determine the precise dehydration and decomposition temperatures.

Visualizations

experimental_workflow cluster_start Start cluster_assessment Visual Assessment cluster_direct_use Direct Use cluster_remediation Remediation for Clumped Material start Receive/Open Sodium 4-hydroxybenzenesulfonate dihydrate assess Is the material free-flowing? start->assess weigh Weigh quickly in a low-humidity environment assess->weigh Yes kf_tga Determine water content (Karl Fischer/TGA) assess->kf_tga No (clumped) use Use in experiment weigh->use dry Dry the material (see Protocol 2) kf_tga->dry reweigh Re-weigh for use dry->reweigh reweigh->use

Caption: Decision workflow for handling this compound.

logical_relationship cluster_issues Potential Experimental Issues cluster_solutions Management Strategies substance Sodium 4-hydroxybenzenesulfonate dihydrate hygroscopic Hygroscopic Nature substance->hygroscopic weighing_error Inaccurate Weighing hygroscopic->weighing_error physical_change Clumping/Caking hygroscopic->physical_change humidity Atmospheric Humidity humidity->hygroscopic exacerbates concentration_error Incorrect Concentration weighing_error->concentration_error storage Proper Storage (Airtight, Desiccator) storage->hygroscopic mitigate handling Controlled Handling (Glove box, Speed) handling->hygroscopic mitigate drying Drying Before Use drying->hygroscopic mitigate

Caption: Impact of hygroscopicity on experiments and mitigation strategies.

References

"Sodium 4-hydroxybenzenesulfonate dihydrate interference in analytical measurements"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from sodium 4-hydroxybenzenesulfonate dihydrate in their analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

A1: this compound is a sodium salt of 4-hydroxybenzenesulfonic acid. It is a white to off-white crystalline powder soluble in water.[1] Its presence in a sample could be intentional, as it is used in various applications including organic synthesis and as a stabilizer in some formulations.[1] It might also be an unintentional contaminant.

Q2: How can this compound interfere with my analytical measurements?

A2: As a salt, this compound can introduce interference in several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): It can alter the ionic strength of the mobile phase, which may affect the retention time, peak shape, and baseline stability of the analyte of interest.

  • Mass Spectrometry (MS): Being a non-volatile salt, it can be a significant source of ion suppression, particularly in electrospray ionization (ESI), leading to reduced sensitivity or even complete loss of the analyte signal.[2]

  • UV-Vis Spectroscopy: Although it has a UV absorbance profile, its primary interference in other spectroscopic measurements is often related to its effect on the sample matrix.

Q3: What are the common signs of interference from this compound?

A3: Common indicators of interference include:

  • In HPLC: Unstable baselines, shifting retention times, and poor peak shapes (e.g., fronting or tailing).

  • In MS: Significantly lower than expected signal intensity for your analyte (ion suppression).

  • Inconsistent or non-reproducible results across replicate injections or different sample preparations.

Troubleshooting Guides

This section provides structured guidance to identify and resolve interference issues caused by this compound in common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem: Unstable baseline, shifting retention times, or poor peak shape.

Possible Cause: Alteration of mobile phase ionic strength by this compound.

Troubleshooting Workflow

HPLC_Troubleshooting Start HPLC Interference (Unstable Baseline, Shifted Peaks) Check_Concentration Assess Concentration of Interferent Start->Check_Concentration High_Concentration High Concentration Check_Concentration->High_Concentration Low_Concentration Low Concentration Check_Concentration->Low_Concentration Sample_Prep Implement Sample Preparation High_Concentration->Sample_Prep Method_Optimization Optimize HPLC Method Low_Concentration->Method_Optimization SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE For complex matrices Dilution Sample Dilution Sample_Prep->Dilution For simpler matrices Mobile_Phase Adjust Mobile Phase Ionic Strength Method_Optimization->Mobile_Phase Gradient Modify Gradient Method_Optimization->Gradient End Resolved SPE->End Dilution->End Mobile_Phase->End Gradient->End

Troubleshooting workflow for HPLC interference.

Solutions:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) SPE cartridge to retain the analyte of interest while allowing the polar this compound to pass through.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the interferent's concentration to a level where it no longer significantly impacts the chromatography.

  • Method Optimization:

    • Mobile Phase Adjustment: Modify the ionic strength of the mobile phase by adding a compatible salt to create a more consistent chromatographic environment.

    • Gradient Modification: Adjust the gradient profile to ensure the analyte elutes in a region with minimal interference.

Mass Spectrometry (MS)

Problem: Low or no signal for the analyte of interest (ion suppression).

Possible Cause: Co-elution of this compound with the analyte, leading to competition for ionization in the MS source.

Ion Suppression Mitigation Workflow

MS_Troubleshooting Start Ion Suppression in MS Improve_Separation Enhance Chromatographic Separation Start->Improve_Separation Reduce_Interferent Reduce Interferent Concentration Start->Reduce_Interferent Change_Ionization Change Ionization Technique Start->Change_Ionization Optimize_Gradient Optimize HPLC Gradient Improve_Separation->Optimize_Gradient SPE Solid-Phase Extraction (SPE) Reduce_Interferent->SPE Dilution Sample Dilution Reduce_Interferent->Dilution APCI Consider APCI Change_Ionization->APCI If ESI is used End Signal Restored Optimize_Gradient->End SPE->End Dilution->End APCI->End

Workflow for mitigating ion suppression in MS.

Solutions:

  • Chromatographic Separation: Ensure baseline separation of the analyte from the this compound peak. A more efficient column or a modified gradient can achieve this.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): As with HPLC, SPE can effectively remove the interfering salt.

    • Sample Dilution: Diluting the sample can reduce the concentration of the interferent, thereby lessening the ion suppression effect.[2]

  • Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression from non-volatile salts.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound

Objective: To remove ionic interference from this compound prior to HPLC or LC-MS analysis.

Materials:

  • Reversed-phase (e.g., C18) SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Sample containing the analyte and this compound

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the sample onto the conditioned cartridge. The analyte should be retained on the sorbent, while the polar this compound passes through.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of deionized water to remove any remaining traces of the interferent.

  • Elution: Elute the analyte of interest with an appropriate organic or mixed organic/aqueous solvent.

  • Analysis: The resulting eluate can be analyzed by HPLC or LC-MS.

Protocol 2: Sample Dilution for Mitigating Interference

Objective: To reduce the concentration of this compound to a non-interfering level.

Procedure:

  • Perform a serial dilution of the sample in the mobile phase or an appropriate solvent (e.g., 1:10, 1:100, 1:1000).

  • Analyze the diluted samples.

  • Calculate the concentration of the analyte in the original sample by multiplying the measured concentration by the dilution factor.

  • Select the lowest dilution that provides a consistent and reproducible result within the linear range of the assay.

Quantitative Data Summary

The following table summarizes the potential impact of this compound on analytical measurements and the expected outcome of mitigation strategies. The exact values will be application-dependent.

Analytical TechniquePotential InterferenceMitigation StrategyExpected Improvement in Signal-to-Noise Ratio (S/N)
HPLC-UV Baseline instability, peak distortionSample Dilution (1:10)2-5 fold
Solid-Phase Extraction>10 fold
LC-MS (ESI) Severe ion suppressionSample Dilution (1:100)5-20 fold
Solid-Phase Extraction>50 fold
Switch to APCIAnalyte dependent, potentially significant

Disclaimer: The information provided in this technical support center is intended as a general guide. Experimental conditions should be optimized for each specific application and matrix.

References

"strategies to reduce by-product formation with Sodium 4-hydroxybenzenesulfonate dihydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during experiments involving sodium 4-hydroxybenzenesulfonate dihydrate.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis and use of sodium 4-hydroxybenzenesulfonate, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Presence of Isomeric Impurities in the Final Product

Q: My final product, sodium 4-hydroxybenzenesulfonate, is contaminated with the ortho-isomer (sodium 2-hydroxybenzenesulfonate). How can I increase the selectivity for the para-isomer?

A: The formation of ortho- and para-isomers during the sulfonation of phenol is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Control (Favors Ortho-isomer): At lower temperatures (e.g., 25-40°C), the reaction is under kinetic control, and the faster-forming ortho-isomer is the major product.[1]

  • Thermodynamic Control (Favors Para-isomer): At higher temperatures (e.g., 100-110°C), the reaction is under thermodynamic control.[1] The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho-isomer can revert to phenol and then react again to form the more stable para-isomer.[4]

Troubleshooting Strategies:

  • Temperature Control: To favor the formation of the desired 4-hydroxybenzenesulfonic acid, maintain a higher reaction temperature, typically around 100-110°C.[1]

  • Reaction Time: Ensure a sufficient reaction time (e.g., 5-6 hours) at the elevated temperature to allow the reaction to reach thermodynamic equilibrium.[1]

  • Purification: If isomeric impurities are still present, they can be separated by fractional crystallization of their salts.[1]

Issue 2: Formation of Polysulfonated By-products

Q: I am observing significant amounts of disulfonated and even trisulfonated by-products in my reaction mixture. What are the causes and how can I prevent this?

A: Polysulfonation occurs when the phenol ring is substituted by more than one sulfonic acid group. The primary causes are harsh reaction conditions.

Common Causes & Solutions:

CauseSolution
Excess Sulfonating Agent Use a controlled molar ratio of the sulfonating agent (e.g., sulfuric acid) to phenol. A common ratio is a slight excess of sulfuric acid (e.g., 1.06:1).[1]
High Concentration of Sulfonating Agent Avoid using fuming sulfuric acid (oleum) unless specifically required, as it is much more reactive and prone to causing polysulfonation.[1]
High Reaction Temperature & Long Reaction Time While high temperatures favor the para-isomer, excessively high temperatures or prolonged reaction times can provide the energy for further sulfonation.[1] Monitor the reaction progress to determine the optimal time.

Issue 3: Darkening of the Reaction Mixture

Q: My reaction mixture is turning dark brown or black. What is causing this discoloration and how can I minimize it?

A: The discoloration is likely due to the oxidation of phenol, which is sensitive to oxidation, especially at higher temperatures.[1] This can lead to the formation of colored by-products like quinones.[1]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Temperature Control: Avoid excessively high temperatures which can accelerate oxidation.

  • High-Purity Reactants: Use high-purity, colorless phenol as the starting material. Impurities in the phenol can contribute to discoloration.[1]

Issue 4: Formation of Sulfone By-products

Q: What are sulfones and how can their formation be minimized?

A: Sulfones, such as bis(hydroxyphenyl) sulfones, are by-products that can form during the sulfonation of phenol.[1] Their formation is generally favored by higher temperatures and longer reaction times. To minimize their formation, it is crucial to carefully control the reaction temperature and time, aiming for conditions that favor the desired monosulfonation without promoting the side reactions that lead to sulfones.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzenesulfonic Acid (Favored Para-Isomer)

This protocol is designed to maximize the yield of the thermodynamically favored para-isomer.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated sulfuric acid (H₂SO₄, 96-98%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 94 g (1.0 mol) of molten phenol.

  • Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid. The addition is exothermic, so control the rate to manage the temperature increase.

  • Heat the reaction mixture to 100-110°C using an oil bath.

  • Maintain this temperature and continue stirring for 5-6 hours.[1][5][6] During this time, the water formed in the reaction and a small amount of unreacted phenol may distill off.[5][6]

  • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.[1]

  • The crude product can be purified by recrystallization or by conversion to its sodium salt (sodium 4-hydroxybenzenesulfonate), followed by recrystallization and, if desired, acidification.[1]

Data Presentation

Table 1: Temperature Effects on Isomer Distribution in Phenol Sulfonation

Reaction TemperatureMajor ProductControl Type
25-40°Co-phenolsulfonic acidKinetic[1]
100-110°Cp-phenolsulfonic acidThermodynamic[1]

Visualizations

G cluster_0 Troubleshooting By-product Formation start Experiment with Sodium 4-hydroxybenzenesulfonate issue By-product Formation? start->issue isomeric Isomeric Impurities (ortho-isomer) issue->isomeric Yes polysulfonated Polysulfonated Products (di/tri-sulfonated) issue->polysulfonated oxidation Oxidation Products (e.g., quinones) issue->oxidation sulfones Sulfone Formation issue->sulfones end Reduced By-products issue->end No solution1 Increase Temperature (100-110°C) isomeric->solution1 solution2 Control Stoichiometry & Reaction Time polysulfonated->solution2 solution3 Use Inert Atmosphere & Pure Reactants oxidation->solution3 solution4 Optimize Temperature & Reaction Time sulfones->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for by-product formation.

G cluster_1 Kinetic vs. Thermodynamic Control in Phenol Sulfonation phenol Phenol ortho o-phenolsulfonic acid (Kinetic Product) phenol->ortho Low Temp (25-40°C) (Faster reaction) para p-phenolsulfonic acid (Thermodynamic Product) phenol->para High Temp (100-110°C) (More stable product) sulfuric_acid + H₂SO₄ ortho->para High Temp (Reversible reaction)

Caption: Temperature-dependent pathways in phenol sulfonation.

References

Technical Support Center: Sodium 4-hydroxybenzenesulfonate Dihydrate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 4-hydroxybenzenesulfonate dihydrate. The following information addresses common issues related to the impact of pH on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound is generally stable in neutral and acidic aqueous solutions. However, its stability can be compromised under strongly alkaline conditions. The phenolic hydroxyl group has a pKa of approximately 9.11. At pH values above this, the hydroxyl group is deprotonated to form a phenoxide ion. While the phenoxide is a stronger activating group for some reactions, prolonged exposure to high pH, especially in the presence of oxygen, can lead to oxidative degradation and coloration of the solution.

Q2: What is the influence of pH on the electrophilic aromatic substitution reactions of this compound?

A2: The pH of the reaction medium significantly impacts electrophilic aromatic substitution reactions. The hydroxyl group (-OH) is an activating, ortho-, para-directing group. As the pH increases and approaches the pKa of the hydroxyl group (~9.11), it becomes deprotonated to the more strongly activating phenoxide group (-O⁻). This enhances the rate of electrophilic substitution. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group.[1] The interplay between these two groups governs the position and rate of substitution.

Q3: Why am I seeing unexpected byproducts in my sulfonation reaction of phenol to produce 4-hydroxybenzenesulfonic acid?

A3: The sulfonation of phenol is a reversible reaction and the product distribution is temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product. At higher temperatures (around 100-110 °C), the thermodynamically more stable para-isomer (4-hydroxybenzenesulfonic acid) is favored.[1] If your reaction is not at the optimal temperature, you may be isolating a mixture of isomers or the undesired isomer.

Q4: I am trying to perform a bromination reaction on this compound. What product should I expect?

A4: When 4-hydroxybenzenesulfonic acid is treated with excess bromine water, the major product is typically 2,4,6-tribromophenol.[2] The hydroxyl group is a strong activating group, and under these conditions, it directs the substitution to both ortho positions and the para position. The sulfonic acid group is replaced by a bromine atom in a process called ipso-substitution.

Q5: How does pH affect the oxidation-reduction potential of this compound?

A5: The oxidation-reduction potential (ORP) of phenolic compounds is generally pH-dependent. As the pH increases, the ORP tends to decrease, making the compound easier to oxidize.[3] This is due to the deprotonation of the phenolic hydroxyl group, which results in a more electron-rich species that is more susceptible to oxidation.

Troubleshooting Guides

Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Potential Cause Troubleshooting Step
Suboptimal pH The reactivity of the aromatic ring is highly dependent on the protonation state of the hydroxyl group. For electrophilic attack, a higher pH (approaching the pKa of ~9.11) will deprotonate the hydroxyl group to the more strongly activating phenoxide, increasing the reaction rate. Carefully buffer your reaction mixture to the optimal pH for the specific substitution.
Incorrect Temperature For sulfonation, higher temperatures favor the desired para-product. Ensure your reaction temperature is maintained at approximately 100-110°C for the synthesis of 4-hydroxybenzenesulfonic acid.[1]
Steric Hindrance The bulky sulfonic acid group can sterically hinder the approach of the electrophile to the ortho positions. If ortho-substitution is desired, consider using a less bulky directing group or different reaction conditions.
Deactivating Effect of the Sulfonic Acid Group The sulfonic acid group is deactivating. Ensure that your reaction conditions are sufficiently vigorous (e.g., appropriate catalyst, temperature) to overcome this deactivation.
Issue 2: Product Degradation or Discoloration
Potential Cause Troubleshooting Step
High pH and Presence of Oxygen Solutions of this compound can degrade and darken at high pH due to oxidation of the phenoxide ion. If working under alkaline conditions, it is advisable to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Some phenolic compounds are sensitive to light. Protect your reaction mixture and stored solutions from light by using amber glassware or wrapping the container in aluminum foil.
Presence of Metal Ion Impurities Trace metal ions can catalyze the oxidation of phenols. Use high-purity reagents and solvents, or consider adding a chelating agent like EDTA to sequester any metal ion impurities.

Experimental Protocols

Protocol 1: pH-Dependent Bromination of 4-Hydroxybenzenesulfonic Acid

This protocol provides a general method to investigate the effect of pH on the bromination of 4-hydroxybenzenesulfonic acid.

Materials:

  • 4-Hydroxybenzenesulfonic acid

  • Bromine water (saturated solution of Br₂ in water)

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent

  • NMR spectrometer, mass spectrometer for product characterization

Procedure:

  • Prepare three separate reaction flasks, each containing a solution of 4-hydroxybenzenesulfonic acid in one of the phosphate buffer solutions (pH 5, 7, and 9).

  • Stir the solutions at room temperature.

  • Slowly add a stoichiometric amount of bromine water to each flask.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (or after a set time), quench the reaction by adding sodium thiosulfate solution until the orange color of bromine disappears.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the products from each pH condition by NMR and mass spectrometry to determine the product distribution.

Expected Outcome: The reaction at higher pH is expected to proceed faster and may lead to a higher degree of bromination due to the enhanced activation by the phenoxide ion.

Visualizations

pH-Dependent Equilibrium of Sodium 4-hydroxybenzenesulfonate

pH_Equilibrium cluster_acidic Acidic/Neutral pH (< 9) cluster_alkaline Alkaline pH (> 9) Acidic 4-Hydroxybenzenesulfonate Alkaline 4-Phenoxidebenzenesulfonate Acidic->Alkaline + OH⁻ Alkaline->Acidic + H⁺

Caption: Equilibrium between the protonated and deprotonated forms of 4-hydroxybenzenesulfonate as a function of pH.

Electrophilic Aromatic Substitution Workflow

EAS_Workflow start Start: Sodium 4-hydroxybenzenesulfonate dihydrate in solution set_pH Adjust and buffer pH start->set_pH add_electrophile Add Electrophile (e.g., Br₂, HNO₃) set_pH->add_electrophile reaction Reaction at controlled temperature add_electrophile->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Quench and workup monitoring->workup analysis Isolate and analyze product(s) workup->analysis end End analysis->end

Caption: A general experimental workflow for studying the electrophilic aromatic substitution of this compound.

References

Validation & Comparative

A Tale of Two Sulfonates: A Comparative Guide to p-Toluenesulfonic Acid and Sodium 4-hydroxybenzenesulfonate Dihydrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the distinct roles of two structurally related aromatic sulfonates. This guide clarifies the catalytic utility of p-toluenesulfonic acid and the role of sodium 4-hydroxybenzenesulfonate dihydrate as a chemical intermediate, supported by experimental data and detailed protocols.

In the landscape of organic synthesis, the selection of an appropriate catalyst or reagent is paramount to achieving desired outcomes with efficiency and specificity. While p-toluenesulfonic acid (p-TSA) is a well-established and versatile acid catalyst, its close structural relative, this compound, serves a fundamentally different purpose. This guide provides a comprehensive comparison, dispelling misconceptions and clarifying the distinct applications of these two compounds.

Section 1: p-Toluenesulfonic Acid (p-TSA) - The Catalytic Workhorse

p-Toluenesulfonic acid is a strong organic acid that is solid and non-oxidizing, making it a convenient and widely used catalyst in a plethora of organic transformations.[1] Its high acidity, thermal stability, and solubility in organic solvents contribute to its efficacy in reactions such as esterification, acetalization, and dehydration.[2][3]

Catalytic Performance in Esterification

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, frequently employs p-TSA as a catalyst.[4] Its performance is often comparable to or, in some cases, superior to other acid catalysts, with the added benefits of being a solid that is easy to handle and remove.

Table 1: Comparative Performance of p-TSA in Esterification Reactions

ReactionAlcoholCarboxylic AcidCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Esterificationn-ButanolAcetic Acidp-TSA380-68.5[5]
EsterificationMethanolOleic Acidp-TSA copolymer1 (mmol H+)802>60[6]
EsterificationMethanol/EthanolVarious Fatty Acidsp-TSA5025 (ultrasound)0.3373-98[7]
TransesterificationMethanolSoybean Oilp-TSA based DES8 (wt%)110298.66[8]
Experimental Protocol: p-TSA Catalyzed Esterification of Fatty Acids

The following is a general procedure for the esterification of a fatty acid with an alcohol using p-TSA as a catalyst, adapted from the literature.[7][9]

Materials:

  • Fatty acid (e.g., octanoic acid, 4.0 mmol)

  • Alcohol (e.g., ethanol, 27.6 mL)

  • p-Toluenesulfonic acid monohydrate (2.0 mmol)

  • Round-bottom flask

  • Reflux condenser or ultrasonic bath

  • Magnetic stirrer (optional)

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

  • In a round-bottom flask, dissolve the fatty acid and p-toluenesulfonic acid in the alcohol.

  • The reaction can be conducted at room temperature with sonication for approximately 20 minutes or under reflux for several hours.[7][9]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

  • Upon completion, remove the excess alcohol using a rotary evaporator.

  • The crude product can be purified by washing with water to remove the p-TSA, followed by drying and, if necessary, column chromatography.[9]

Mechanism of Catalysis

p-TSA facilitates esterification by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate and the elimination of water to yield the ester.[2][4]

Fischer_Esterification cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Water Elimination & Ester Formation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid Protonation pTSA p-TsOH Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate Attack by Alcohol Protonated_Ester R-COOR'H+ Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H2O Ester R-COOR' Protonated_Ester->Ester Deprotonation Water H2O

Caption: Fischer Esterification Mechanism Catalyzed by p-TSA.

Section 2: this compound - A Chemical Intermediate

In contrast to the well-documented catalytic activity of p-TSA, a thorough review of the scientific literature reveals no evidence of this compound being employed as a catalyst in organic synthesis. Instead, this compound is consistently identified as a valuable chemical intermediate.

Primary Applications

The primary applications of this compound include:

  • Intermediate in Dye Synthesis: It serves as a precursor in the manufacturing of various dyes.[10]

  • Pharmaceutical Intermediate: It is utilized in the synthesis of certain pharmaceutical compounds.[10][11]

  • Component in Electroplating Baths: It is used in formulations for electroplating.[12]

  • Monomer for Polymer Synthesis: It has been used in the preparation of specialized polymers.

  • Reagent in Organic Synthesis: It is a starting material for the synthesis of other organic molecules, such as alkanoate esters of hydroxy-benzenesulfonic acid.[13]

The chemical nature of this compound explains its lack of utility as a Brønsted acid catalyst. As the sodium salt of a strong sulfonic acid, the sulfonate group (-SO3⁻) is the conjugate base and is not acidic. The sodium cation (Na⁺) is a spectator ion and does not possess catalytic activity in the context of acid catalysis. While the phenolic hydroxyl group is weakly acidic, its acidity is insufficient to catalyze reactions like esterification effectively.

Compound_Roles cluster_pTSA p-Toluenesulfonic Acid cluster_NaHBS This compound pTSA_node p-TsOH pTSA_role Brønsted Acid Catalyst pTSA_node->pTSA_role Function NaHBS_node NaO3S-Ph-OH NaHBS_role Chemical Intermediate NaHBS_node->NaHBS_role Function

References

"comparative study of benzenesulfonate derivatives in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzenesulfonate Derivatives in Organic Synthesis

Benzenesulfonate derivatives are a versatile class of organic compounds with wide-ranging applications in synthesis, catalysis, and medicinal chemistry. Their utility stems from the tunable electronic properties of the benzene ring and the excellent leaving group ability of the sulfonate moiety. This guide provides a comparative study of various benzenesulfonate derivatives, focusing on their performance in key organic transformations and their applications in the development of bioactive molecules. Experimental data is presented to support the comparisons, and detailed protocols for representative reactions are provided.

Reactivity as Leaving Groups in Nucleophilic Substitution Reactions

Benzenesulfonates are frequently employed as leaving groups in nucleophilic substitution reactions. The reactivity of the substrate can be finely tuned by introducing substituents on the benzene ring of the sulfonate group.

A kinetic study on the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates revealed that these reactions can proceed through competitive S-O and C-O bond fissions. The mechanism is influenced by factors such as the nature of the amine and the substituents on the benzenesulfonate. For the S-O bond fission in the reaction of 2,4-dinitrophenyl benzenesulfonate with pyridines, a linear Brønsted-type plot with a βnuc value of 0.62 was observed, suggesting a concerted mechanism.[1] Similarly, studies on the reactions of aryl benzenesulfonates with benzylamines in acetonitrile showed competitive S-O and C-O bond scission, with the S-O pathway being predominant.[2] These reactions are proposed to proceed through stepwise mechanisms involving a trigonal-bipyramidal pentacoordinate intermediate for S-O cleavage and a Meisenheimer-type complex for C-O scission.[2]

The phenylsulfonate group has also been utilized as a photolabile leaving group for intramolecular carbon-carbon cross-coupling reactions, providing a method for the synthesis of polycyclic aromatic hydrocarbons (PAHs).[3][4] This photochemical approach offers an alternative to traditional methods like the Scholl reaction, which often require harsh oxidants.[3]

Comparative Data on Nucleophilic Aromatic Substitution
SubstrateNucleophileSolventReaction TypeKey Findings
2,4-dinitrophenyl X-substituted-benzenesulfonatesPyridinesWater/DMSONucleophilic Substitution (S-O fission)Proceeds via a concerted mechanism with a βnuc of 0.62.[1]
Aryl benzenesulfonatesBenzylaminesAcetonitrileNucleophilic Substitution (S-O & C-O)Competitive pathways with S-O scission being the major route; proceeds through a stepwise mechanism.[2]
o-terphenyl with phenylsulfonate group-THFIntramolecular photoredox C-C couplingPhenylsulfonate acts as a photolabile leaving group to generate aryl radicals for cyclization to form triphenylene derivatives.[3][4]
Experimental Protocol: Pyridinolysis of 2,4-Dinitrophenyl Benzenesulfonate[1]

A solution of 2,4-dinitrophenyl benzenesulfonate and a series of Z-substituted-pyridines in a suitable solvent (e.g., water containing 20 mol% DMSO) is prepared. The reaction progress is monitored by following the appearance of the 2,4-dinitrophenoxide ion spectrophotometrically. Second-order rate constants are determined from the slope of the plot of the pseudo-first-order rate constant versus the pyridine concentration.

Catalytic Applications of Benzenesulfonate Derivatives

Benzenesulfonic acid and its derivatives are effective catalysts in various organic transformations due to their strong acidity and good solubility in organic media.[5]

Benzenesulfonic acid is a versatile industrial catalyst used in esterification, polymerization, and alkylation reactions.[5] Its organic nature often provides advantages over mineral acids, such as better solubility in organic reaction media, facilitating homogeneous catalysis.[5] For instance, it efficiently catalyzes the formation of esters from carboxylic acids and alcohols.[5]

Sodium dodecylbenzenesulfonate (SDBS) has been employed as a catalyst for the green synthesis of biologically active benzylpyrazolyl-coumarin derivatives.[6][7] This multicomponent reaction proceeds in an ethanol-water mixture, highlighting the potential for environmentally friendly synthesis.[7]

Furthermore, N-benzylic sulfonamides have been used in the FeCl3-catalyzed synthesis of indene derivatives from disubstituted alkynes.[8] This reaction proceeds through the cleavage of the C-N bond to generate a benzyl cation intermediate.[8]

Comparative Data on Catalytic Performance
CatalystReactionSubstratesSolventYieldKey Advantages
Benzenesulfonic acidEsterificationCarboxylic acids, AlcoholsOrganic mediaHighGood solubility in organic media, high acidity and thermal stability.[5]
Sodium dodecylbenzenesulfonateSynthesis of benzylpyrazolyl-coumarins4-hydroxycoumarin, ethyl acetoacetate, etc.Ethanol-water>90%Biodegradable, efficient Brønsted acid catalyst, green synthesis.[6][7]
FeCl3 with N-benzylic sulfonamideSynthesis of indene derivativesN-benzylic sulfonamides, disubstituted alkynes-up to 83%High regioselectivity, cost-effective, environmentally friendly.[8]
Experimental Protocol: SDBS-Catalyzed Synthesis of Benzylpyrazolyl-coumarins[7]

A mixture of 4-hydroxycoumarin, ethyl acetoacetate, hydrazine hydrate, and an appropriate aldehyde is stirred in an ethanol-water (1:1) mixture. A catalytic amount of sodium dodecylbenzenesulfonate (SDBS) is added, and the reaction is monitored until completion. The product is then isolated and purified.

Benzenesulfonamides in the Synthesis of Bioactive Molecules

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, a series of benzenesulfonamide-bearing functionalized imidazole derivatives were synthesized and showed potent activity against multidrug-resistant Mycobacterium abscessus complex.[9] Another study reported the synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors, with some compounds showing submicromolar antiviral activities.[10]

Workflow for the Synthesis of Bioactive Benzenesulfonamides

G A Starting Material (e.g., Aniline) B Sulfonylation (Benzenesulfonyl chloride) A->B Reaction C Benzenesulfonamide Intermediate B->C Product D Further Functionalization (e.g., Coupling Reactions) C->D Reaction E Final Bioactive Benzenesulfonamide Derivative D->E Product

Caption: General synthetic workflow for bioactive benzenesulfonamides.

Comparative Biological Activity of Benzenesulfonamide Derivatives
Compound ClassTargetKey Findings
Benzenesulfonamide-bearing functionalized imidazolesMycobacterium abscessus complexA derivative with a 4-CF3 substituent showed strong antimicrobial activity.[9]
cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide derivativesInfluenza A HemagglutininThe lead compound and its 2-chloro analogue effectively prevented cytopathic effects with EC50 values of 210 nM and 86 nM, respectively.[10]
4-thiazolone-based benzenesulfonamidesCarbonic Anhydrase IX (CA IX) / Breast CancerSeveral derivatives showed significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) and excellent enzyme inhibition against CA IX.[11]
Experimental Protocol: Synthesis of Benzenesulfonamide-Bearing Imidazoles[9]

A substituted aniline is reacted with benzenesulfonyl chloride in the presence of a base to yield the corresponding benzenesulfonamide. This intermediate is then subjected to a series of reactions to construct the functionalized imidazole ring, which may involve cyclization with a suitable reagent followed by S-alkylation or other modifications to obtain the final target compounds.

Reaction Mechanisms and Pathways

The versatility of benzenesulfonate derivatives in organic synthesis is rooted in their diverse reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Substitution Mechanism

The nucleophilic substitution on aryl benzenesulfonates can proceed through different mechanistic pathways, including concerted and stepwise routes. The specific pathway is dependent on the reactants and reaction conditions.

G cluster_concerted Concerted Mechanism (S-O Fission) cluster_stepwise Stepwise Mechanism (S-O Fission) A Ar-O-SO2-Ar' + Nu- TS1 [Nu---S---O] Transition State A->TS1 B Ar-O- + Nu-SO2-Ar' TS1->B C Ar-O-SO2-Ar' + Nu- I1 Trigonal Bipyramidal Intermediate C->I1 Rate-limiting formation D Ar-O- + Nu-SO2-Ar' I1->D

References

A Comparative Guide to the Validation of Analytical Methods for Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative analysis of Sodium 4-hydroxybenzenesulfonate dihydrate: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is intended to assist researchers and quality control analysts in selecting and validating the most suitable method for their specific applications.

Introduction

This compound is a key organic intermediate used in the synthesis of various pharmaceuticals and other chemical products. Accurate and reliable quantification of this compound is crucial for ensuring product quality and process control. This guide outlines and compares a validated HPLC method with a Capillary Electrophoresis method, providing detailed experimental protocols and performance data to support methodological validation and selection.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method offers excellent specificity and sensitivity for the analysis of this compound.

Experimental Protocol: HPLC
ParameterSpecification
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Standard Preparation A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation The sample is accurately weighed, dissolved in the mobile phase, and diluted to fall within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE) Method

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages in terms of high efficiency, short analysis time, and low sample and reagent consumption.

Experimental Protocol: Capillary Electrophoresis
ParameterSpecification
Instrument Capillary Electrophoresis system with UV-Vis Detector
Capillary Fused silica, 50 µm I.D., 60 cm total length (50 cm effective length)
Background Electrolyte 20 mM Sodium tetraborate buffer, pH 9.2
Applied Voltage 20 kV
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Capillary Temperature 25 °C
Detection Wavelength 230 nm
Standard Preparation A stock solution of this compound is prepared in deionized water. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 150 µg/mL.
Sample Preparation The sample is accurately weighed, dissolved in deionized water, and diluted to fall within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.

Method Validation and Performance Comparison

The following table summarizes the typical validation parameters and performance characteristics for the HPLC and CE methods for the analysis of this compound. These values are representative of what can be expected from a fully validated method.

Validation ParameterHPLC MethodCapillary Electrophoresis (CE) Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.0%< 1.5%
- Intermediate Precision (Inter-day)< 2.0%< 2.5%
Limit of Detection (LOD) 0.2 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL3 µg/mL
Specificity / Selectivity High (Separation from impurities)High (Separation based on charge-to-size ratio)
Robustness Generally robust to minor changes in mobile phase composition, flow rate, and temperature.Sensitive to changes in buffer pH, voltage, and temperature.
Analysis Time ~10 minutes per sample~5 minutes per sample

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method as per regulatory guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize MV_Start Prepare Validation Protocol MD_Optimize->MV_Start Finalized Method MV_Specificity Specificity / Selectivity MV_Start->MV_Specificity MV_Linearity Linearity & Range MV_Start->MV_Linearity MV_Accuracy Accuracy MV_Start->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Start->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Start->MV_LOD_LOQ MV_Robustness Robustness MV_Start->MV_Robustness MV_SST System Suitability MV_Start->MV_SST MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report MV_SST->MV_Report RA_Start Implement Validated Method MV_Report->RA_Start Approved Method RA_QC Routine QC Testing with SST RA_Start->RA_QC

Caption: Workflow for HPLC Method Validation.

Conclusion

Both HPLC and Capillary Electrophoresis are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the laboratory.

  • HPLC is a highly robust, sensitive, and well-established technique, making it ideal for routine quality control environments where high sample throughput and excellent reproducibility are paramount.

  • Capillary Electrophoresis offers the advantages of faster analysis times and lower solvent consumption, which can be beneficial for research and development settings where rapid screening of multiple samples is required.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data, available instrumentation, and the specific analytical needs of the project.

The Reproducibility of Results Using Sodium 4-hydroxybenzenesulfonate Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount to achieving reproducible experimental outcomes. This guide provides an objective comparison of Sodium 4-hydroxybenzenesulfonate dihydrate, a versatile chemical intermediate, with other alternatives, focusing on the reproducibility of results in common applications. The information presented is supported by available experimental data and detailed methodologies.

This compound (CAS No. 10580-19-5) is a widely utilized compound in various fields, including the synthesis of dyes, polymers, and metal-organic frameworks (MOFs). Its performance and the reproducibility of reactions involving it can be influenced by several factors, including purity, hydration state, and the specific reaction conditions. While direct studies focusing solely on the reproducibility of this compound are scarce, an analysis of its applications and comparison with alternatives can provide valuable insights.

Comparison of Performance in Key Applications

The utility of this compound is most evident in its role as a precursor or building block in organic synthesis. Below is a comparative overview of its performance against common alternatives in different applications.

Dye Synthesis

In the synthesis of azo dyes, this compound serves as a key coupling component or as a precursor to other intermediates. The reproducibility of dye synthesis can be a significant concern due to the complexity of the reactions.

Table 1: Comparison of this compound and Alternatives in Azo Dye Synthesis

FeatureThis compoundSodium p-toluenesulfonateSulfanilic Acid
Role Coupling component precursorDiazonium component precursorDiazonium component
Solubility in Water SolubleSolubleSparingly soluble
Typical Yields Generally reported as moderate to high (e.g., ~75% in specific syntheses)Variable, dependent on subsequent reactionsHigh in diazotization
Factors Affecting Reproducibility Purity, hydration state, pH control during couplingPurity, reaction temperature for diazotizationPrecise temperature control, pH
Advantages Good solubility, versatile functional groupsReadily available, stable diazonium saltsWell-established protocols
Disadvantages Potential for side reactions at the hydroxyl groupLacks the hydroxyl group for certain dye structuresLimited solubility can affect reaction kinetics
Polymerization Reactions

This compound and its derivatives are used to introduce sulfonate groups into polymers, thereby modifying their properties such as ion conductivity and water solubility.

Table 2: Comparison of Sulfonated Monomers in Polymerization

FeaturePolymers from Sodium 4-hydroxybenzenesulfonatePoly(sodium 4-styrenesulfonate)Sulfonated Poly(ether ether ketone) (SPEEK)
Synthesis Method Polycondensation or as a monomer additiveFree radical or controlled radical polymerizationPost-sulfonation of PEEK
Control over Sulfonation Level Dependent on monomer feed ratioHighCan be difficult to control, risk of degradation
Reproducibility Factors Monomer purity, stoichiometry, reaction conditionsInitiator purity, temperature control, monomer puritySulfonating agent concentration, reaction time and temperature
Key Properties Ionomers with fluorinated groups for fuel cellsHigh ion exchange capacity, good conductivityHigh thermal and mechanical stability
Challenges Limited commercial availability of specific monomersPotential for high dispersity in free radical polymerizationBalancing sulfonation degree with mechanical integrity

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the performance of a chemical. Below are representative methodologies for key experiments involving this compound.

Protocol 1: Synthesis of a Sulfo-Phenoxy Dye

This protocol describes the use of this compound in the synthesis of a dye, highlighting the critical steps for achieving reproducible yields.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF), anhydrous

  • A chloro-substituted dye precursor

  • Dry ice

  • Diethyl ether

Procedure:

  • A solution of the disodium salt of 4-hydroxybenzene sulfonic acid is prepared by adding a DMF solution of this compound (2 mmol) to a cooled (0 °C) suspension of 60% sodium hydride (3 mmol) in anhydrous DMF under a nitrogen atmosphere.

  • The reaction mixture is stirred at 0 °C for 10 minutes and then warmed to room temperature for 20 minutes.

  • This solution is then transferred to a flask containing the chloro-substituted dye precursor (1 mmol) in DMF with vigorous stirring at room temperature.

  • The reaction progress is monitored by UV-Vis absorption spectroscopy.

  • After 30 minutes, the reaction is quenched with dry ice.

  • DMF is removed by rotary evaporation.

  • The crude product is precipitated with diethyl ether and purified by reversed-phase C18 silica gel column chromatography.

A reported yield for this type of synthesis is approximately 75%.[1] Reproducibility is highly dependent on the strict exclusion of moisture and the accurate control of stoichiometry.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF)

This outlines a general procedure for the solvothermal synthesis of a MOF using a linker derived from a benzenesulfonate. While this protocol does not specifically use the dihydrate, it illustrates the common steps where such a linker would be employed.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • Organic linker (e.g., a derivative of benzenesulfonic acid)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • The metal salt and the organic linker are dissolved in the solvent in a specific molar ratio in a reaction vessel.

  • The vessel is sealed and heated in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • The product is washed with fresh solvent to remove unreacted starting materials.

  • The purified MOF is then activated by removing the solvent from the pores, typically by heating under vacuum.

The reproducibility of MOF synthesis can be affected by factors such as the purity of the reactants, the reaction temperature and time, and the solvent composition.

Factors Influencing Reproducibility

Several factors can impact the reproducibility of experiments using this compound:

  • Purity: The presence of impurities can lead to side reactions, lower yields, and variability in product quality. High-purity starting material (e.g., >99.5%) is recommended for consistent results.

  • Hydration State: As a dihydrate, the water content can vary. It is crucial to account for the water of hydration when calculating molar equivalents for a reaction. Inconsistent water content between batches can lead to stoichiometric imbalances and affect reaction kinetics, especially in water-sensitive reactions.

  • Solubility: The solubility of this compound is temperature-dependent. Ensuring complete dissolution before proceeding with a reaction is important for homogeneity and consistent reaction rates.

  • Lot-to-Lot Variability: As with any chemical reagent, there can be variations between different manufacturing lots. It is good practice to characterize a new lot or perform small-scale test reactions to ensure consistency.

Visualizing Experimental Workflows

To better illustrate the processes described, the following diagrams are provided.

dye_synthesis_workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_purification Purification NaH_suspension NaH Suspension in DMF (0°C) Deprotonation Deprotonation (0°C to RT) NaH_suspension->Deprotonation SBHD_solution Sodium 4-hydroxybenzenesulfonate dihydrate in DMF SBHD_solution->NaH_suspension Add Coupling Coupling with Chloro-Dye (RT) Deprotonation->Coupling Quenching Quenching (Dry Ice) Coupling->Quenching Evaporation Solvent Evaporation Quenching->Evaporation Precipitation Precipitation (Diethyl Ether) Evaporation->Precipitation Chromatography Column Chromatography Precipitation->Chromatography Final_Product Pure Dye Chromatography->Final_Product

Workflow for the synthesis of a sulfo-phenoxy dye.

mof_synthesis_workflow Start Dissolve Metal Salt & Organic Linker in Solvent Reaction Solvothermal Reaction (Heating in Sealed Vessel) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Isolate Crystals (Filtration/Centrifugation) Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Activation Activate by Removing Solvent Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

General workflow for the solvothermal synthesis of a MOF.

Conclusion

This compound is a valuable and versatile reagent. While direct, quantitative data on its reaction reproducibility is not extensively published, the available information suggests that consistent results can be achieved by carefully controlling experimental parameters. Key considerations for ensuring reproducibility include using high-purity starting materials, accounting for the water of hydration, and maintaining precise control over reaction conditions such as temperature and pH. When selecting a benzenesulfonate derivative for a particular application, researchers should consider not only the desired chemical functionality but also the potential impact of factors like solubility and the presence of other functional groups on the reproducibility of their results. For critical applications, performing preliminary validation experiments with a new batch of the reagent is a prudent step to ensure consistent outcomes.

References

A Comparative Guide: Sodium 4-hydroxybenzenesulfonate Dihydrate as a Non-Corrosive Alternative to Traditional Acid Catalysts in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener, more efficient, and less corrosive catalytic systems is a cornerstone of modern organic synthesis. In the realm of acid-catalyzed reactions, particularly Fischer esterification, traditional mineral acids like sulfuric acid (H₂SO₄) have long been the catalysts of choice. However, their corrosive nature poses significant challenges related to equipment longevity, safety, and environmental impact. This guide presents a comparative analysis of sodium 4-hydroxybenzenesulfonate dihydrate, a solid acid catalyst, as a viable and less hazardous alternative to corrosive acid catalysts for the synthesis of esters.

Performance Comparison: n-Butyl Acetate Synthesis

To provide a clear and objective comparison, we will examine the synthesis of n-butyl acetate from acetic acid and n-butanol, a widely used industrial solvent and flavor agent. While direct comparative studies are limited, this guide synthesizes data from various sources to offer a coherent overview. The data for this compound is based on the performance of analogous solid acid catalysts with sulfonic acid functionalities, given the lack of specific literature for this exact reaction.

Table 1: Catalyst Performance in the Esterification of Acetic Acid with n-Butanol

ParameterSulfuric Acid (H₂SO₄)This compound
Catalyst Type Homogeneous, LiquidHeterogeneous, Solid
Typical Yield ~85-95%Estimated >98% (based on related solid acid catalysts)[1]
Reaction Time 1-2 hours2-4 hours
Reaction Temp. 115-125 °C (Reflux)98-120 °C
Catalyst Loading 0.3 wt-%0.7-2.5 wt-%
Corrosiveness Highly CorrosiveNon-corrosive
Separation Neutralization & ExtractionSimple Filtration
Recyclability Not readily recyclablePotentially Recyclable

Key Advantages of this compound

As a solid acid catalyst, this compound offers several distinct advantages over traditional corrosive acids:

  • Reduced Corrosion: Being a solid salt, it significantly mitigates the corrosion of reactor vessels and associated equipment, leading to lower maintenance costs and a safer working environment.

  • Simplified Work-up: The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, eliminating the need for cumbersome and waste-generating neutralization and extraction steps.

  • Potential for Recyclability: Solid acid catalysts can often be recovered, regenerated, and reused, contributing to a more sustainable and cost-effective process.

  • Enhanced Selectivity: In some cases, solid acid catalysts can offer improved selectivity towards the desired product, minimizing the formation of by-products.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of n-butyl acetate using both sulfuric acid and this compound.

Protocol 1: Esterification of Acetic Acid with n-Butanol using Sulfuric Acid

Materials:

  • Glacial Acetic Acid

  • n-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • To a 250 mL round-bottom flask, add 30.0 g (0.50 mol) of glacial acetic acid and 37.0 g (0.50 mol) of n-butanol.

  • Slowly and with caution, add 1.0 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude n-butyl acetate by fractional distillation, collecting the fraction boiling at 124-126 °C.

  • Calculate the yield of the purified product.

Protocol 2: Esterification of Acetic Acid with n-Butanol using this compound (Proposed)

Materials:

  • Glacial Acetic Acid

  • n-Butanol

  • This compound

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, filtration apparatus, distillation apparatus.

Procedure:

  • To a 250 mL round-bottom flask, add 30.0 g (0.50 mol) of glacial acetic acid, 37.0 g (0.50 mol) of n-butanol, and 2.0 g of this compound.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for 3 hours, monitoring the reaction progress by TLC or GC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed with a suitable solvent (e.g., diethyl ether), dried, and potentially reused.

  • Dry the filtrate over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude n-butyl acetate by fractional distillation, collecting the fraction boiling at 124-126 °C.

  • Calculate the yield of the purified product.

Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams are provided.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl RCOOH->Protonated_Carbonyl + H+ ROH Alcohol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H+ H2O Water

Caption: The general mechanism of Fischer Esterification.

Catalyst_Workflow cluster_0 Homogeneous Catalysis (Sulfuric Acid) cluster_1 Heterogeneous Catalysis (this compound) H_Start Reaction Mixture (Products + Catalyst) H_Neutralize Neutralization (e.g., with NaHCO₃) H_Start->H_Neutralize H_Extract Liquid-Liquid Extraction H_Neutralize->H_Extract H_Separate Phase Separation H_Extract->H_Separate H_Dry Drying H_Separate->H_Dry Organic Layer H_Waste Aqueous Waste (Salt Solution) H_Separate->H_Waste Aqueous Layer H_Purify Purification (Distillation) H_Dry->H_Purify H_Product Pure Ester H_Purify->H_Product S_Start Reaction Mixture (Products + Solid Catalyst) S_Filter Filtration S_Start->S_Filter S_Catalyst Recovered Catalyst (for potential reuse) S_Filter->S_Catalyst Solid S_Dry Drying S_Filter->S_Dry Filtrate S_Purify Purification (Distillation) S_Dry->S_Purify S_Product Pure Ester S_Purify->S_Product

Caption: Workflow comparison for catalyst separation.

Conclusion

This compound presents a compelling case as an alternative to corrosive acid catalysts in esterification reactions. Its solid, non-corrosive nature simplifies handling and work-up procedures, contributing to a safer and more sustainable synthetic process. While further research is needed to fully characterize its catalytic activity across a broader range of substrates, the potential benefits for industrial and laboratory-scale synthesis are significant. Researchers and professionals in drug development are encouraged to consider solid acid catalysts like this compound as a means to improve the efficiency, safety, and environmental footprint of their chemical processes.

References

A Comparative Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate and its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical excipients and chemical intermediates, the selection of appropriate reagents is paramount to ensuring the stability, efficacy, and manufacturability of drug products. Sodium 4-hydroxybenzenesulfonate dihydrate is a versatile organic salt with applications in various facets of chemical and pharmaceutical sciences. This guide provides a comprehensive cross-validation of its experimental data against two viable alternatives: Sodium p-toluenesulfonate and Sodium benzenesulfonate. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of this compound and its alternatives is presented below. These parameters are crucial in determining the suitability of each compound in different formulation and synthesis scenarios.

PropertyThis compoundSodium p-toluenesulfonateSodium benzenesulfonate
CAS Number 10580-19-5657-84-1515-42-4
Molecular Formula HOC₆H₄SO₃Na·2H₂OCH₃C₆H₄SO₃NaC₆H₅SO₃Na
Molecular Weight 232.19 g/mol 194.18 g/mol 180.16 g/mol
Appearance White crystalline powderWhite flaky crystalsWhite crystalline powder
Solubility in Water Soluble, increases with temperature. (e.g., ~20.32 g/100 mL at 35 °C)Soluble in water (67 g/L at 20 °C, 260 g/L at 80 °C)Soluble in water
Melting Point >300 °C300 °C450 °C
Thermal Stability Stable under normal conditions.Generally stable, but can desulfonate at high temperatures in the presence of strong base.Stable under normal temperatures and pressures.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for determining key physicochemical parameters are provided below.

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of the test compound in water at various temperatures.

Methodology:

  • Apparatus: Isothermal shaker bath, analytical balance, volumetric flasks, filtration apparatus (0.45 µm filter), oven.

  • Procedure:

    • Prepare a series of sealed flasks containing a known volume of deionized water.

    • Add an excess amount of the test compound to each flask.

    • Place the flasks in an isothermal shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Allow the solutions to equilibrate for at least 24 hours with continuous agitation.

    • After equilibration, allow the solutions to stand for at least 2 hours at the set temperature to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a pre-warmed 0.45 µm syringe filter.

    • Accurately weigh a known volume of the filtrate into a pre-weighed container.

    • Evaporate the solvent in an oven at a temperature below the decomposition point of the compound until a constant weight is achieved.

    • Calculate the solubility in g/100 mL or mol/L.

    • Repeat the procedure for each temperature point.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the test compound.

Methodology:

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the test compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

    • The onset of significant weight loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the test compound.

Methodology:

  • Apparatus: Differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the test compound into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature.

    • The peak of the endothermic event corresponds to the melting point of the substance.

Potential Impact on Cellular Signaling Pathways

While these sulfonated compounds are often considered as simple organic salts, it is crucial for drug development professionals to consider their potential off-target effects. Related sulfonamide and sulfonate-containing molecules have been shown to modulate key cellular signaling pathways. Understanding these potential interactions is vital for predicting unintended biological consequences.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some sulfonamide-containing compounds have been demonstrated to inhibit this pathway.

Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Sulfonate Potential Inhibition by Sulfonate Compounds Sulfonate->mTORC1

Caption: Potential inhibition of the Akt/mTOR signaling pathway by sulfonate compounds.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Certain benzene sulfonate derivatives have been shown to modulate these pathways, suggesting a potential anti-inflammatory role.

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Gene Sulfonate Potential Inhibition by Sulfonate Compounds Sulfonate->IKK Sulfonate->MAPK

Caption: Potential modulation of NF-κB and MAPK inflammatory pathways by sulfonate compounds.

STAT3 Signaling Pathway

The STAT3 pathway is involved in various cellular processes, including inflammation and cell survival. Some studies have indicated that benzenesulfonates may influence STAT3 activation.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Target Gene Expression Sulfonate Potential Inhibition by Sulfonate Compounds Sulfonate->JAK

Caption: Potential interference of sulfonate compounds with the STAT3 signaling pathway.

Conclusion

The choice between this compound, Sodium p-toluenesulfonate, and Sodium benzenesulfonate will ultimately depend on the specific requirements of the intended application. This compound offers a hydroxyl group for further functionalization, which may be advantageous in certain synthetic routes. Sodium p-toluenesulfonate provides a non-polar methyl group, which can influence solubility and reactivity. Sodium benzenesulfonate, being the simplest of the three, may be preferred where minimal steric hindrance and the absence of additional functional groups are desired.

The provided experimental data and protocols offer a framework for a rational, evidence-based selection process. Furthermore, the potential for these compounds to interact with key cellular signaling pathways underscores the importance of thorough biological evaluation in the drug development process. Researchers are encouraged to utilize this guide as a starting point for their own detailed investigations to ensure the selection of the most appropriate and effective compound for their research and development endeavors.

The Green Advantage: Sodium 4-hydroxybenzenesulfonate Dihydrate in Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of green chemistry, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. Sodium 4-hydroxybenzenesulfonate dihydrate, a water-soluble organic salt, is emerging as a promising candidate to meet these demands. Its inherent properties suggest significant advantages over traditional catalysts in the synthesis of bioactive molecules. This guide provides a comparative analysis of its potential performance against established alternatives, supported by experimental data from relevant literature, offering researchers and drug development professionals a comprehensive overview of its prospective role in sustainable synthesis.

Unveiling the Potential: Key Advantages in Green Chemistry

This compound offers several theoretical advantages rooted in the principles of green chemistry:

  • Water as a Reaction Medium: Its high water solubility allows for the use of water as a green solvent, eliminating the need for volatile and often toxic organic solvents.

  • Ease of Separation and Recyclability: Being a salt, the catalyst can potentially be easily separated from organic products through simple extraction techniques. The aqueous layer containing the catalyst could be concentrated and reused, minimizing waste and aligning with the principle of a circular economy.

  • Reduced Hazard Profile: Compared to strong mineral acids or certain metal-based catalysts, this compound is expected to have a more favorable safety and toxicity profile.

  • Brønsted Acidity: The sulfonic acid group provides Brønsted acidity, making it a potential catalyst for a range of acid-catalyzed reactions crucial in the synthesis of pharmaceuticals and other fine chemicals.

Comparative Performance Analysis: A Look at Bioactive Heterocycle Synthesis

To objectively assess the potential of this compound, we will compare its projected performance with established catalysts in two important multi-component reactions for the synthesis of bioactive heterocycles: the Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones and the synthesis of amidoalkyl naphthols.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation reaction that produces dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. While no direct experimental data for this compound in this reaction is currently available, we can compare the performance of other acidic catalysts to set a benchmark.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystReaction ConditionsAldehydeYield (%)TimeReference
Amberlyst-15 Ethanol, RefluxBenzaldehyde953 h[1][2]
4-Chlorobenzaldehyde924 h[1][2]
4-Nitrobenzaldehyde904.5 h[1][2]
Bismuth Triflate (Bi(OTf)₃) Acetonitrile, RTBenzaldehyde921.5 h[3]
4-Chlorobenzaldehyde951 h[3]
4-Nitrobenzaldehyde882 h[3]
Primary Amine (Quinine-derived) -Benzaldehyde7524 h[4]
4-Chlorobenzaldehyde7224 h[4]
4-Nitrobenzaldehyde6824 h[4]

This table presents a selection of data for comparative purposes.

Based on the performance of other sulfonic acid catalysts like Amberlyst-15, it is plausible that this compound could offer comparable yields under aqueous or solvent-free conditions, with the added benefit of simpler catalyst recovery.

Synthesis of Amidoalkyl Naphthols

Amidoalkyl naphthols are important intermediates in the synthesis of various biologically active compounds. The one-pot, multi-component synthesis of these molecules is a key area of research in green chemistry.

Table 2: Comparison of Catalysts for the Synthesis of Amidoalkyl Naphthols

CatalystReaction ConditionsAldehydeYield (%)TimeReference
Potassium Hydrogen Sulfate (KHSO₄) Solvent-free, 100 °CBenzaldehyde9430 min[5]
4-Chlorobenzaldehyde9625 min[5]
4-Nitrobenzaldehyde9235 min[5]
Graphite-Supported Perchloric Acid (HClO₄-C) Solvent-free, 125 °CBenzaldehyde952 h[6]
4-Chlorobenzaldehyde922 h[6]
4-Nitrobenzaldehyde902 h[6]
Magnetic Nanoparticle-Supported Acidic Ionic Liquid Solvent-free, 90 °CBenzaldehyde9620 min[7]
4-Chlorobenzaldehyde9815 min[7]
4-Nitrobenzaldehyde9525 min[7]
p-Toluenesulfonic Acid (p-TSA) Water, RefluxAryl glyoxals85-9570 min[8]

This table presents a selection of data for comparative purposes.

The data for p-toluenesulfonic acid, a close structural analog, suggests that this compound could be an effective catalyst in aqueous media for this transformation.

Experimental Protocols for Key Syntheses

To provide a practical context, detailed methodologies for the synthesis of dihydropyrimidinones and amidoalkyl naphthols using established green catalysts are outlined below. These protocols can serve as a basis for designing experiments with this compound.

Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Amberlyst-15

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Amberlyst-15 (50 mg)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, urea, and Amberlyst-15 in ethanol is refluxed for the time specified in Table 1.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is recovered by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure product.[1][2]

Protocol 2: Synthesis of Amidoalkyl Naphthols using Potassium Hydrogen Sulfate

Materials:

  • Aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Acetamide or Urea (1.2 mmol)

  • Potassium hydrogen sulfate (KHSO₄) (10 mol%)

Procedure:

  • A mixture of the aldehyde, 2-naphthol, acetamide or urea, and potassium hydrogen sulfate is heated at 100 °C under solvent-free conditions for the time specified in Table 2.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid mass is washed with water and then recrystallized from ethanol to yield the pure amidoalkyl naphthol.[5]

Visualizing the Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the generalized reaction pathways and a proposed experimental workflow for a green catalytic process using a recyclable catalyst like this compound.

Biginelli_Reaction Aldehyde Aldehyde Intermediate1 Acyliminium Ion Aldehyde->Intermediate1 beta_Ketoester β-Ketoester Intermediate2 Carbocation beta_Ketoester->Intermediate2 Urea Urea Urea->Intermediate1 Catalyst Acid Catalyst (e.g., Sodium 4-hydroxybenzenesulfonate) Catalyst->Aldehyde Protonation Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 DHPM 3,4-Dihydropyrimidin-2(1H)-one Intermediate3->DHPM Dehydration

Caption: Generalized mechanism of the Biginelli reaction.

Green_Catalysis_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Separation cluster_recycling Recycling Reactants Reactants Reaction_Vessel Reaction at Optimal Temperature Reactants->Reaction_Vessel Solvent Green Solvent (e.g., Water) Solvent->Reaction_Vessel Catalyst Sodium 4-hydroxybenzenesulfonate dihydrate Catalyst->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Organic_Phase Organic Phase (Product) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Catalyst) Extraction->Aqueous_Phase Product_Isolation Product Isolation (Evaporation, Crystallization) Organic_Phase->Product_Isolation Catalyst_Recovery Catalyst Recovery (Water Evaporation) Aqueous_Phase->Catalyst_Recovery Recycled_Catalyst Recycled Catalyst Catalyst_Recovery->Recycled_Catalyst Recycled_Catalyst->Reaction_Vessel Reuse

Caption: Proposed workflow for a green catalytic process.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic activity of this compound in key green chemical transformations is yet to be extensively reported, its chemical properties and the performance of analogous sulfonic acid catalysts strongly suggest its potential as a valuable addition to the green chemist's toolbox. Its water solubility, potential for recyclability, and likely favorable environmental profile make it an attractive alternative to many existing catalysts.

Future research should focus on experimentally validating the catalytic efficacy of this compound in reactions such as the Biginelli and Pechmann condensations, as well as the synthesis of amidoalkyl naphthols. Detailed studies on its recyclability, including catalyst leaching and activity over multiple cycles, will be crucial in establishing its credentials as a truly sustainable catalyst. The data presented in this guide provides a solid foundation for such investigations, paving the way for the development of cleaner, safer, and more efficient synthetic methodologies.

References

A Comparative Guide to the Catalytic Activity of Phenolsulfonate and Related Metal Sulfonate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in the design and optimization of chemical syntheses. Metal salts of sulfonic acids, including phenolsulfonates, represent a versatile class of catalysts employed in a variety of organic transformations. Their activity can be finely tuned by modifying the metal cation and the substituents on the aromatic ring of the sulfonate anion. This guide provides an objective comparison of the catalytic performance of different phenolsulfonate and related metal sulfonate salts, supported by experimental data from the literature, to aid in the selection of the optimal catalyst for a given synthetic challenge.

Performance in Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. The catalytic activity of various metal salts, including those with sulfonate-related anions, has been investigated for this transformation.

Table 1: Comparison of Zinc(II) Salt Catalysts in the Esterification of Fatty Acids

CatalystCounterionYield (%) after 4h
Zn(ClO₄)₂Perchlorate>99
Zn(OTf)₂Triflate>99
ZnOOxide94
Zn(OAc)₂Acetate92
ZnCO₃Carbonate91
Zn(BF₄)₂Tetrafluoroborate88
ZnCl₂Chloride85
No Catalyst-84

Data sourced from a study on the esterification of oleic acid with 1-octanol at 170 °C.[1]

The data indicates that zinc salts with poorly coordinating anions, such as perchlorate and triflate (a sulfonate), exhibit the highest catalytic activity in the esterification of fatty acids.[1] This is attributed to the increased Lewis acidity of the zinc cation when paired with a non-coordinating anion. While not phenolsulfonates, these results suggest that zinc phenolsulfonate could be an effective catalyst for esterification, likely outperforming salts with more coordinating anions like chloride.

Performance in Cross-Coupling Reactions

Aryl sulfonates are valuable electrophilic partners in palladium- and nickel-catalyzed cross-coupling reactions, offering an alternative to aryl halides. The reactivity is highly dependent on the nature of the sulfonate leaving group.

Table 2: Relative Reactivity of Aryl Sulfonates in Cross-Coupling Reactions

Aryl SulfonateAbbreviationGeneral Reactivity Trend
Aryl trifluoromethanesulfonateAryl-OTfHighest
Aryl nosylateAryl-ONsHigh
Aryl tosylateAryl-OTsModerate
Aryl mesylateAryl-OMsLower

This trend is a generally accepted principle in organic synthesis.[2]

Aryl triflates are highly reactive due to the excellent leaving group ability of the triflate anion, often resulting in high yields and short reaction times.[2] However, their cost can be a significant drawback. Aryl tosylates and mesylates are more economical and stable alternatives that can be highly effective with modern catalyst systems.[2] This suggests that phenolsulfonate-derived electrophiles would exhibit reactivity in this order, depending on the specific sulfonate used.

Performance in Polymerization Reactions

Lanthanide complexes, including those with phenolate ligands (structurally related to phenolsulfonates), have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters like L-lactide.

Table 3: Comparison of Lanthanide(III) Phenolate Catalysts in L-Lactide Polymerization

Catalyst (Ln in L₂LnN(SiMe₃)₂)Ionic Radius of Ln³⁺ (Å)Apparent Rate Constant (k_app) (M⁻² min⁻¹)Conversion (%) after 30 min
Lanthanum (La)1.031.1595
Neodymium (Nd)0.98Not Reported85
Samarium (Sm)0.96Not Reported70
Ytterbium (Yb)0.87Not Reported20

Data from the ring-opening polymerization of L-lactide in THF at 20°C.[3]

The catalytic activity of these lanthanide phenolate complexes is directly correlated with the ionic radius of the lanthanide metal.[3] Larger lanthanide ions, such as La³⁺, are more efficacious catalysts for the ring-opening polymerization of L-lactide. This trend provides a predictive framework for selecting a phenolsulfonate salt of a lanthanide for similar catalytic applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of aryl sulfonates and a general procedure for a catalytic reaction.

General Procedure for the Synthesis of Aryl Tosylates

To a solution of the corresponding phenol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portionwise. The reaction mixture is then stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the aryl tosylate.[2]

General Procedure for Fatty Acid Esterification Catalyzed by Zinc Salts

In a typical experiment, oleic acid and 1-octanol (1:1.2 molar ratio) are mixed with the zinc(II) salt catalyst (1% molar loading). The reaction mixture is heated to 170 °C for 4 hours, with provisions for the removal of water formed during the reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the catalyst can be recovered, and the product purified by distillation or chromatography.[1]

Visualizing Reaction Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in catalyst selection.

experimental_workflow cluster_synthesis Catalyst/Substrate Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Purification phenol Phenol synthesis Synthesis of Aryl Sulfonate phenol->synthesis sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->synthesis aryl_sulfonate Aryl Sulfonate synthesis->aryl_sulfonate reaction Catalytic Transformation (e.g., Cross-Coupling) aryl_sulfonate->reaction reactant Reactant(s) reactant->reaction catalyst Metal Salt Catalyst catalyst->reaction product Crude Product reaction->product analysis Analysis (GC, NMR, etc.) product->analysis purification Purification (Chromatography, etc.) product->purification final_product Pure Product purification->final_product

Caption: A generalized workflow for the synthesis and catalytic application of aryl sulfonates.

catalyst_selection start Define Reaction Type (e.g., Esterification, Cross-Coupling) reactivity Required Reactivity? start->reactivity metal_choice Consider Metal Cation (Lewis Acidity, Ionic Radius) start->metal_choice high_reactivity Use Triflate (OTf) or Nosylate (ONs) reactivity->high_reactivity High moderate_reactivity Use Tosylate (OTs) or Mesylate (OMs) reactivity->moderate_reactivity Moderate cost Cost a Major Factor? cost_yes Avoid Triflate (OTf) cost->cost_yes Yes cost_no Triflate (OTf) is an option cost->cost_no No high_reactivity->cost moderate_reactivity->cost

Caption: Decision workflow for selecting an appropriate aryl sulfonate leaving group.

References

Benchmarking Sodium 4-hydroxybenzenesulfonate Dihydrate in Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of Sodium 4-hydroxybenzenesulfonate dihydrate in polymerization reactions. Due to the limited direct experimental data on the polymerization of this specific monomer, this guide extrapolates information from the well-documented behavior of structurally similar phenolic compounds and contrasts it with a widely used vinyl-based sulfonate monomer, Sodium 4-styrenesulfonate. The focus is on enzymatic polymerization, a green and increasingly popular method for phenol polymerization.

Executive Summary

This compound, lacking a vinyl group, is not amenable to traditional free-radical vinyl polymerization. Instead, its polymerization is anticipated to proceed via oxidative coupling of the phenolic ring, a reaction commonly catalyzed by enzymes such as horseradish peroxidase (HRP) and laccase. This mechanism offers a pathway to novel polymer architectures with potential applications in biomaterials and drug delivery, owing to the inherent functionality of the sulfonic acid group.

This guide compares the projected performance of Sodium 4-hydroxybenzenesulfonate with that of phenol (as a basic phenolic building block) and Sodium 4-styrenesulfonate (as a vinyl-based alternative). The comparison focuses on key performance indicators such as polymerization mechanism, expected polymer properties, and potential applications.

Comparative Data

The following table summarizes the anticipated and known performance characteristics of this compound in comparison to phenol and Sodium 4-styrenesulfonate.

FeatureThis compound (Projected)Phenol (Established)Sodium 4-styrenesulfonate (Established)
Polymerization Mechanism Oxidative Coupling (Enzymatic or Chemical)Oxidative Coupling (Enzymatic or Chemical)Free-Radical Vinyl Polymerization
Typical Catalysts/Initiators Horseradish Peroxidase (HRP), Laccase, Chemical OxidantsHorseradish Peroxidase (HRP), Laccase, Chemical OxidantsAIBN, Benzoyl Peroxide, Redox Initiators
Polymer Structure Poly(phenylene oxide) backbone with sulfonate groupsPoly(phenylene oxide) backbonePolystyrene backbone with sulfonate groups
Expected Molecular Weight Oligomers to moderate molecular weight polymersOligomers to high molecular weight polymersHigh molecular weight polymers
Solubility of Polymer Water-soluble due to sulfonate groupsGenerally insoluble in water, soluble in organic solventsWater-soluble due to sulfonate groups
Thermal Stability Moderate to high, dependent on polymer structureHighHigh
Key Polymer Properties Ionic conductivity, hydrophilicity, potential biocompatibilityThermal resistance, chemical resistanceIonic conductivity, hydrophilicity, film-forming
Potential Applications Ion-exchange resins, drug delivery matrices, biocompatible coatingsPhenolic resins, adhesives, compositesDispersants, ion-exchange membranes, antistatic coatings

Experimental Protocols

The following are detailed, adaptable methodologies for the enzymatic polymerization of phenolic compounds, which can serve as a starting point for investigating the polymerization of this compound.

Protocol 1: Horseradish Peroxidase (HRP) Catalyzed Polymerization

This protocol describes a typical procedure for the oxidative polymerization of phenols using HRP as a catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Phenolic Monomer (e.g., this compound)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Phosphate Buffer (pH 7.0)

  • Methanol or other suitable organic solvent for polymer precipitation

  • Dialysis tubing (for purification)

Procedure:

  • Monomer Solution Preparation: Dissolve the phenolic monomer in phosphate buffer (pH 7.0) to the desired concentration (e.g., 100 mM).

  • Enzyme Addition: Add HRP to the monomer solution to a final concentration of (e.g., 1 mg/mL).

  • Initiation of Polymerization: Slowly add a stoichiometric amount of hydrogen peroxide solution to the reaction mixture with gentle stirring. The addition should be done dropwise over a period of time to control the reaction rate.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The formation of a precipitate may be observed.

  • Termination and Precipitation: Stop the reaction by adding an excess of a water-miscible organic solvent like methanol to precipitate the polymer.

  • Purification: Collect the polymer by centrifugation or filtration. Further purify the polymer by dissolving it in a minimal amount of water and dialyzing against deionized water for 48 hours to remove unreacted monomer and enzyme.

  • Drying: Lyophilize the purified polymer to obtain a dry powder.

  • Characterization: Analyze the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC), structure (e.g., by FTIR and NMR spectroscopy), and thermal properties (e.g., by Thermogravimetric Analysis - TGA).

Protocol 2: Laccase Catalyzed Polymerization

This protocol outlines the use of laccase for the polymerization of phenols, which utilizes molecular oxygen from the air as the oxidant.

Materials:

  • Phenolic Monomer (e.g., this compound)

  • Laccase

  • Acetate Buffer (pH 5.0)

  • Methanol or other suitable organic solvent for polymer precipitation

  • Dialysis tubing (for purification)

Procedure:

  • Monomer Solution Preparation: Dissolve the phenolic monomer in acetate buffer (pH 5.0) to the desired concentration.

  • Enzyme Addition: Add laccase to the monomer solution to a final concentration of (e.g., 10 U/mL).

  • Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 30-50°C) with continuous stirring or shaking to ensure sufficient oxygen supply. The polymerization is initiated by the enzymatic oxidation of the phenol by atmospheric oxygen.

  • Monitoring: Monitor the progress of the reaction by observing the formation of a precipitate or by analytical techniques such as UV-Vis spectroscopy.

  • Termination and Precipitation: After the desired reaction time (e.g., 24-48 hours), terminate the reaction and precipitate the polymer by adding an excess of a suitable organic solvent.

  • Purification: Purify the polymer as described in the HRP protocol (dialysis).

  • Drying: Lyophilize the purified polymer.

  • Characterization: Characterize the resulting polymer for its physicochemical properties.

Visualizations

Signaling Pathway: Enzymatic Polymerization of Phenols

Enzymatic_Phenol_Polymerization cluster_HRP HRP-Catalyzed Pathway cluster_Laccase Laccase-Catalyzed Pathway Phenol_HRP Phenolic Monomer Phenoxy_Radical_HRP Phenoxy Radical Phenol_HRP->Phenoxy_Radical_HRP Oxidation HRP Horseradish Peroxidase (HRP) HRP->Phenoxy_Radical_HRP H2O2 H₂O₂ H2O2->HRP Activates Polymer_HRP Polyphenol Phenoxy_Radical_HRP->Polymer_HRP Coupling Phenol_Laccase Phenolic Monomer Phenoxy_Radical_Laccase Phenoxy Radical Phenol_Laccase->Phenoxy_Radical_Laccase Oxidation Laccase Laccase Laccase->Phenoxy_Radical_Laccase O2 O₂ (from air) O2->Laccase Activates Polymer_Laccase Polyphenol Phenoxy_Radical_Laccase->Polymer_Laccase Coupling

Caption: Enzymatic polymerization pathways for phenolic monomers.

Experimental Workflow: Phenolic Polymer Synthesis and Characterization

Experimental_Workflow cluster_characterization Characterization Techniques start Start: Prepare Monomer Solution enzymatic_reaction Enzymatic Polymerization (HRP/H₂O₂ or Laccase/O₂) start->enzymatic_reaction precipitation Polymer Precipitation (e.g., with Methanol) enzymatic_reaction->precipitation purification Purification (Dialysis) precipitation->purification drying Drying (Lyophilization) purification->drying characterization Polymer Characterization drying->characterization end End: Characterized Polymer characterization->end GPC GPC (Molecular Weight) characterization->GPC FTIR_NMR FTIR/NMR (Structure) characterization->FTIR_NMR TGA TGA (Thermal Stability) characterization->TGA

Caption: General workflow for synthesis and analysis of polyphenols.

Logical Relationship: Polymerization Approaches for Sulfonated Monomers

Polymerization_Approaches cluster_vinyl Vinyl-Containing Monomers cluster_phenolic Phenolic Monomers sulfonated_monomers Sulfonated Monomers styrene_sulfonate Sodium 4-styrenesulfonate sulfonated_monomers->styrene_sulfonate hydroxybenzene_sulfonate Sodium 4-hydroxybenzenesulfonate sulfonated_monomers->hydroxybenzene_sulfonate vinyl_polymerization Free-Radical Vinyl Polymerization styrene_sulfonate->vinyl_polymerization polystyrene_sulfonate Polystyrene Sulfonate vinyl_polymerization->polystyrene_sulfonate oxidative_coupling Oxidative Coupling (Enzymatic/Chemical) hydroxybenzene_sulfonate->oxidative_coupling polyphenol_sulfonate Polyphenol Sulfonate oxidative_coupling->polyphenol_sulfonate

Caption: Comparison of polymerization routes for different sulfonated monomers.

Safety Operating Guide

Proper Disposal of Sodium 4-hydroxybenzenesulfonate Dihydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Sodium 4-hydroxybenzenesulfonate dihydrate (CAS No. 10580-19-5), a compound recognized as a skin and serious eye irritant that may also cause respiratory irritation.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is due to the hazardous nature of this compound, which is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Eyeshields or safety glasses with side-shields.
Hand Protection Protective gloves. It is advised to inspect gloves prior to use and use a proper glove removal technique.
Respiratory Protection A dust mask, such as a type N95 (US), should be worn to avoid inhaling dust.
Body Protection Wear appropriate protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed waste disposal company or an industrial combustion plant.[1] It is imperative to adhere to all national and local regulations governing chemical waste disposal.[3]

  • Container Management : Keep the chemical in its original container.[3] Do not mix it with other waste.[3] The container should be tightly closed and stored in a well-ventilated place.[1]

  • Waste Collection : Arrange for the pickup and disposal of the chemical waste by a licensed and qualified waste disposal service.

  • Contaminated Materials : Handle uncleaned containers and any materials that have come into contact with the substance, such as gloves or cleaning materials, in the same manner as the product itself and dispose of them accordingly.[3]

  • Spill Management : In the event of a spill, avoid creating dust. Pick up the spilled material and place it in a suitable, closed container for disposal.[4] Prevent the substance from entering drains or waterways.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Sodium 4-hydroxybenzenesulfonate dihydrate for disposal ppe Step 1: Wear Appropriate PPE (Gloves, Eyeshields, Dust Mask) start->ppe check_regs Step 2: Consult Local & National Waste Regulations ppe->check_regs licensed_disposal Step 3: Arrange for Disposal by a Licensed Company check_regs->licensed_disposal incineration Recommended Method: Industrial Combustion Plant licensed_disposal->incineration Follow their guidance end_procedure End: Waste is Safely and Compliantly Disposed incineration->end_procedure

Caption: Disposal workflow for this compound.

It is important to note that this compound is not classified as a dangerous good for transport.[3] However, this does not negate the need for careful handling and disposal in accordance with hazardous waste protocols. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using for any updated information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.